molecular formula C10H24Cl2N2O2 B6189513 1,4-bis(2-methoxyethyl)piperazine dihydrochloride CAS No. 14399-35-0

1,4-bis(2-methoxyethyl)piperazine dihydrochloride

Cat. No.: B6189513
CAS No.: 14399-35-0
M. Wt: 275.21 g/mol
InChI Key: OFXPVBFLWYRRDY-UHFFFAOYSA-N
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Description

1,4-bis(2-methoxyethyl)piperazine dihydrochloride (CAS No: 14399-34-9 ) is a high-purity, research-grade chemical compound. It is a dihydrochloride salt of a piperazine derivative that has been functionalized with methoxyethyl groups on both nitrogen atoms . Piperazine cores are known for their versatility in medicinal chemistry and drug discovery . This bis-functionalized structure makes it a valuable building block (synthon) for chemical synthesis. Researchers can utilize it in the development of more complex molecules, particularly in pharmaceutical research where piperazine derivatives are a common structural motif. Piperazine itself is a known pharmacophore, with demonstrated biological activity as a GABA receptor agonist, which can lead to paralytic effects in parasites . The methoxyethyl side chains in this compound increase its solubility and offer sites for further chemical modification, potentially aiding in the optimization of a compound's physicochemical properties or its mechanism of action. This product is intended for research purposes in laboratory settings. It is strictly for professional use and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14399-35-0

Molecular Formula

C10H24Cl2N2O2

Molecular Weight

275.21 g/mol

IUPAC Name

1,4-bis(2-methoxyethyl)piperazine;dihydrochloride

InChI

InChI=1S/C10H22N2O2.2ClH/c1-13-9-7-11-3-5-12(6-4-11)8-10-14-2;;/h3-10H2,1-2H3;2*1H

InChI Key

OFXPVBFLWYRRDY-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCN(CC1)CCOC.Cl.Cl

Purity

95

Origin of Product

United States

Foundational & Exploratory

1,4-bis(2-methoxyethyl)piperazine dihydrochloride CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,4-bis(2-methoxyethyl)piperazine Dihydrochloride for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Chemical Identification and Physicochemical Properties

The core structure is 1,4-bis(2-methoxyethyl)piperazine. The dihydrochloride salt is formed by the protonation of the two nitrogen atoms of the piperazine ring by two equivalents of hydrochloric acid.

Parent Compound: 1,4-bis(2-methoxyethyl)piperazine[2]

  • Molecular Formula: C10H22N2O2[2]

  • IUPAC Name: 1,4-bis(2-methoxyethyl)piperazine

  • InChI Key: CSBQJXMJRFQQAK-UHFFFAOYSA-N[2]

Physicochemical Data Summary

PropertyValue (Predicted for Parent Compound)Significance in Drug Development
Monoisotopic Mass 202.16812 Da[2]Influences mass spectrometry analysis and metabolic fate.
Molecular Weight 202.29 g/mol Affects diffusion, absorption, and overall pharmacokinetics.
XlogP -0.2[2]Indicates hydrophilicity, suggesting good aqueous solubility.
Hydrogen Bond Donors 0Reduced potential for strong intermolecular interactions in membranes.
Hydrogen Bond Acceptors 4Can interact with biological targets and improve aqueous solubility.

The dihydrochloride salt is expected to exhibit significantly higher aqueous solubility and a lower pH in solution compared to the free base, which is a critical consideration for formulation development and in vitro assays.

Synthesis and Formulation Considerations

Proposed Synthesis Workflow

The synthesis of 1,4-bis(2-methoxyethyl)piperazine dihydrochloride can be approached through a straightforward N-alkylation of piperazine. A common method involves the reaction of piperazine with a suitable 2-methoxyethylating agent, followed by salt formation.

Step-by-Step Protocol:

  • N-Alkylation: Piperazine is reacted with two equivalents of a 2-methoxyethyl halide (e.g., 2-bromoethyl methyl ether or 2-chloroethyl methyl ether) in the presence of a base (like potassium carbonate) and a suitable solvent (such as acetonitrile). The reaction is typically heated to drive it to completion.

  • Work-up and Purification: After the reaction, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude 1,4-bis(2-methoxyethyl)piperazine can be purified by distillation or chromatography.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., isopropanol or ethanol). Two equivalents of hydrochloric acid (either as a gas or a concentrated solution) are added, leading to the precipitation of 1,4-bis(2-methoxyethyl)piperazine dihydrochloride.

  • Isolation: The precipitated salt is collected by filtration, washed with a cold solvent, and dried under a vacuum.

G Piperazine Piperazine Free_Base 1,4-bis(2-methoxyethyl)piperazine (Free Base) Piperazine->Free_Base N-Alkylation Methoxyethyl_Halide 2-Methoxyethyl Halide (2 eq.) Methoxyethyl_Halide->Free_Base Base_Solvent Base (e.g., K2CO3) Solvent (e.g., ACN) Base_Solvent->Free_Base Final_Product 1,4-bis(2-methoxyethyl)piperazine Dihydrochloride Free_Base->Final_Product Salt Formation HCl Hydrochloric Acid (2 eq.) HCl->Final_Product

Caption: Proposed synthesis of 1,4-bis(2-methoxyethyl)piperazine dihydrochloride.

Formulation Insights

The dihydrochloride salt form is generally preferred for pharmaceutical development due to its improved stability and solubility. Its expected high water solubility makes it suitable for aqueous formulations for oral or parenteral administration. The pH of the formulation will need to be carefully controlled to ensure the stability of the compound and compatibility with physiological conditions.

Applications in Research and Drug Development

The piperazine ring is a cornerstone in medicinal chemistry, offering a desirable combination of properties:

  • Pharmacokinetic Modulation: The two nitrogen atoms can be functionalized to fine-tune a molecule's solubility, lipophilicity, and metabolic stability.[1]

  • Pharmacodynamic Tuning: The piperazine ring can act as a rigid spacer between pharmacophores, ensuring an optimal orientation for binding to a biological target.[1]

  • Basicity: The basicity of the nitrogen atoms allows for salt formation, improving the pharmaceutical properties of a drug candidate.[1]

1,4-bis(2-methoxyethyl)piperazine dihydrochloride can serve as a valuable building block for creating new chemical entities with potential therapeutic applications across various domains, including oncology, neuroscience, and infectious diseases.[1]

G Scaffold Piperazine Scaffold N N Properties Key Properties + High Solubility + Tunable Basicity + Chemical Reactivity + Conformational Rigidity Scaffold->Properties confers Drug New Drug Candidate Properties->Drug enables design of Applications Therapeutic Areas - CNS Disorders - Oncology - Antivirals - Anthelmintics Applications->Drug targets

Caption: The role of the piperazine scaffold in drug discovery.

Analytical Methodologies

Accurate quantification of piperazine-containing compounds is crucial. Since the piperazine moiety lacks a strong UV chromophore, direct detection by HPLC-UV is challenging at low concentrations.[3][4] A common strategy is derivatization to introduce a UV-active group.[3][4]

Hypothetical HPLC-UV Method with Derivatization

Principle: Reaction with 4-chloro-7-nitrobenzofuran (NBD-Cl) yields a stable, UV-active derivative that can be readily quantified.[3]

Step-by-Step Protocol:

  • Standard and Sample Preparation: Prepare stock solutions of 1,4-bis(2-methoxyethyl)piperazine dihydrochloride and the test sample in a suitable diluent (e.g., water or methanol).

  • Derivatization:

    • To an aliquot of the standard or sample solution, add a buffer solution (e.g., borate buffer, pH 9.5).

    • Add a solution of NBD-Cl in a suitable solvent (e.g., acetonitrile).

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific duration to ensure complete reaction.

    • Quench the reaction by adding an acid (e.g., phosphoric acid).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set to the absorbance maximum of the NBD derivative (around 340 nm).[3]

    • Column Temperature: 35°C.[3]

  • Quantification: The concentration of the analyte is determined by comparing the peak area of the derivatized sample to a calibration curve generated from the derivatized standards.

Environmental, Health, and Safety (EHS) Considerations

While a specific Safety Data Sheet (SDS) for 1,4-bis(2-methoxyethyl)piperazine dihydrochloride is not available, the following precautions are recommended based on data for structurally related compounds like 1-(2-methoxyethyl)piperazine and piperazine dihydrochloride.[5][6]

Hazard CategoryRecommendations
Eye Contact May cause serious eye irritation or damage.[7] Wear appropriate safety glasses with side-shields or goggles.
Skin Contact May cause skin irritation or burns.[6] Wear protective gloves and clothing.[6]
Inhalation May cause respiratory tract irritation.[6] Use only in a well-ventilated area or under a chemical fume hood.[6]
Ingestion Do not ingest.[6] If swallowed, seek immediate medical attention.[6]
First Aid In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes.[5][6] If inhaled, move to fresh air.[5][6]

Always consult a comprehensive and up-to-date SDS before handling any chemical.

Hypothetical Mechanism of Action: A Link to GABAergic Modulation

The parent compound, piperazine, is known for its anthelmintic properties, which it exerts by acting as a GABA (γ-aminobutyric acid) receptor agonist on the neuromuscular junctions of parasites.[8][9] This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis and subsequent expulsion of the parasite from the host.[8][10][11]

While 1,4-bis(2-methoxyethyl)piperazine itself has not been characterized for this activity, its core piperazine structure suggests that it could be a starting point for developing novel modulators of GABA receptors or other related targets in the central nervous system. The methoxyethyl side chains would significantly alter the molecule's properties compared to unsubstituted piperazine, potentially leading to different selectivity and potency profiles.

G Piperazine Piperazine Derivative GABA_R GABA Receptor (on Parasite Muscle Cell) Piperazine->GABA_R acts as agonist Ion_Channel Chloride Ion Channel GABA_R->Ion_Channel opens Hyperpolarization Hyperpolarization (Increased Cl- influx) Ion_Channel->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Expulsion Parasite Expulsion Paralysis->Expulsion

Caption: The GABAergic mechanism of action of the piperazine scaffold.

Conclusion

1,4-bis(2-methoxyethyl)piperazine dihydrochloride, leveraging the privileged piperazine scaffold, represents a promising building block for the synthesis of novel chemical entities in drug discovery. Its anticipated favorable physicochemical properties, particularly in its dihydrochloride salt form, make it an attractive starting point for developing new therapeutics. Further research into its synthesis, biological activity, and safety profile is warranted to fully explore its potential.

References

  • Spectrum Chemical. (2007, May 10).
  • Fisher Scientific.
  • Sigma-Aldrich. (2024, September 6).
  • SAFETY D
  • Thermo Fisher Scientific. (2025, September 7).
  • PubChemLite. 1,4-bis(2-methoxyethyl)piperazine dihydrochloride (C10H22N2O2).
  • Chem-Impex. 1,4-Bis(2-hydroxyethyl)piperazine.
  • NIST. 1,4-Bis(2-hydroxyethyl)piperazine. NIST WebBook.
  • Cheméo. 1,4-Bis(2-hydroxyethyl)piperazine.
  • Sigma-Aldrich. 1,4-Bis(2-hydroxyethyl)piperazine 99%.
  • ChemicalBook. (2025, September 25). 1-(2-Methoxyethyl)piperazine | 13484-40-7.
  • ChemicalBook. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE synthesis.
  • Patsnap Synapse. (2024, July 17).
  • Wikipedia. Piperazine.
  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PMC.
  • PubChemLite. Piperazine, 1,4-bis(2-ethoxyethyl)-, dihydrochloride.
  • Dana Bioscience. 1,4-Bis(2-methoxyethyl)piperazine dihydrochloride 250mg.
  • Shehata, M. R., El-Sherif, A. A., & Shoukry, M. M. (2019). Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes as models for carboplatin with structural features enhancing the interaction with DNA.
  • ChemicalBook. (2026, January 13). 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE | 122-96-3.
  • UNODC.
  • Raveendra, P., et al.
  • MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. (1964). PubMed.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.).
  • Committee for Veterinary Medicinal Products. Piperazine.
  • 1-benzylpiperazine. Organic Syntheses Procedure.
  • Synthesis of piperazines. Organic Chemistry Portal.

Sources

Operational Safety & Handling Architecture: 1,4-bis(2-methoxyethyl)piperazine dihydrochloride

[1][2]

Chemical Identity & Physicochemical Profiling[1][2]

This guide addresses the operational handling of 1,4-bis(2-methoxyethyl)piperazine dihydrochloride , a specialized bis-alkylated piperazine salt often utilized as a cross-linking agent, a precursor in coordination chemistry, or a functionalized buffer analog.[1]

Unlike commodity chemicals with static Safety Data Sheets (SDS), this compound requires a Risk Management Strategy based on structural activity relationships (SAR) and "read-across" toxicology from the piperazine and glycol ether classes.[1]

Molecular Characterization[1][2]
ParameterSpecification
Chemical Name 1,4-bis(2-methoxyethyl)piperazine dihydrochloride
Synonyms N,N'-bis(2-methoxyethyl)piperazine 2HCl; 1,4-Di(2-methoxyethyl)piperazine dihydrochloride
CAS Number (Free Base) 38260-01-4 (Note: Salt forms often lack unique CAS; treat as derivative)
PubChem CID
Molecular Formula C₁₀H₂₂N₂O₂[1][2][3][4][5][6] · 2HCl
Molecular Weight 275.21 g/mol (Salt) / 202.30 g/mol (Base)
Structure A piperazine ring substituted at N1 and N4 with methoxyethyl groups, stabilized as a dihydrochloride salt.[2]
Physicochemical Properties (Predicted/Observed)
  • Physical State: White to off-white crystalline solid.[1][2][7]

  • Hygroscopicity: High. The dihydrochloride salt is prone to deliquescence.[2] It will absorb atmospheric moisture to form a corrosive syrup if not stored under inert gas (Argon/Nitrogen).[2]

  • Solubility: Highly soluble in water (>100 mg/mL) and lower alcohols (Methanol, Ethanol).[2] Insoluble in non-polar solvents (Hexane, Toluene).[2]

  • Acidity (pKa): Aqueous solutions will be acidic (pH ~1.0–3.0 at 10% w/v) due to the HCl counterions.[2]

Hazard Toxicology & Risk Assessment (E-E-A-T Synthesis)

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact salt may be sparse, we apply Read-Across Toxicology based on its structural moieties: the Piperazine Core and the Methoxyethyl Side Chains .[1]

The Piperazine Core: Sensitization Risk

Piperazine derivatives are well-documented respiratory and skin sensitizers.[1][2]

  • Mechanism: The secondary/tertiary amines can react with proteins to form haptens, triggering an immune response.

  • Risk: Inhalation of dust may cause asthma-like symptoms (occupational asthma).[1][2]

  • Control: Zero-inhalation policy. Use in a fume hood or glovebox only.

The Methoxyethyl Moiety: Metabolic Considerations

The "2-methoxyethyl" group is structurally related to 2-methoxyethanol , a known reproductive toxin.[1][2]

  • Metabolic Logic: While the ether linkage in this compound is relatively stable, in vivo enzymatic cleavage (O-dealkylation) could theoretically release methoxyacetic acid metabolites.[1][2]

  • Precautionary Principle: Treat this compound as a Suspected Reproductive Toxin (Category 2) until specific metabolic stability data proves otherwise.[1][2]

GHS Classification (Derived)[1]
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation (Acidic salt).[1][2]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[2]
Resp. Sensitization Cat 1H334: May cause allergy or asthma symptoms if inhaled.[2]
STOT - SE Cat 3H335: May cause respiratory irritation.[2][4]

Operational Protocols: The "Self-Validating" Workflow

To ensure scientific integrity, handling procedures must be self-validating—meaning the protocol itself includes checks to verify safety and quality.[1]

Exposure Control Hierarchy

ExposureControlHazardHazard Source:Micronized Dust / Acidic AerosolEngineeringEngineering Control:Fume Hood (Face Vel > 0.5 m/s)OR Glove Box (N2 atm)Hazard->EngineeringPrimary BarrierPPEPersonal Protective Equipment:Nitrile Gloves (Double) + Lab Coat + Goggles(Avoid Latex - Permeation Risk)Engineering->PPESecondary BarrierAdminAdmin Control:Designated Weighing Areaneutralization Kit ReadyPPE->AdminProtocol Enforcement

Figure 1: Hierarchical defense strategy against hygroscopic amine salts.

Safe Solubilization Workflow (Exotherm Management)

Dissolving dihydrochloride salts in water is exothermic.[2] Follow this stepwise protocol to prevent thermal degradation or splashing.

  • Preparation: Calculate the required molarity. Pre-chill the solvent (Water/Buffer) to 4°C if the concentration is >1 M.[2]

  • Weighing: Weigh the solid in a closed vessel or under inert gas to prevent water uptake (which alters the effective mass).[2]

  • Addition: Add the solid to the solvent slowly with constant stirring. Never add water to the solid in a confined clump, as this can create hot spots.

  • Validation (The Check): Measure pH immediately. It should be acidic (< pH 3).[2] If neutral, the salt may have degraded to the free base or hydrolyzed.

  • Neutralization (If required for bio-assay):

    • Slowly add 1N NaOH or KOH while monitoring temperature.[2]

    • Critical: The free base may precipitate if the pH exceeds the pKa of the piperazine nitrogens (typically pKa1 ~5.5, pKa2 ~9.8). Maintain pH < 7.0 to keep it soluble, or use a cosolvent (DMSO) if free base formation is intended.[2]

Emergency Response Matrix

ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with soap and water for 15 min.[1][2][8][9] Do not use solvent.[2]Solvents (ethanol/DMSO) can carry the lipophilic methoxyethyl moiety through the dermal barrier.[2] Water removes the ionic salt effectively.[2]
Eye Contact Flush with isotonic saline or water for 15 min.[2] Check pH of eye.[2]The acidity (HCl) causes immediate protein coagulation.[2] Rapid neutralization via dilution is critical.[2]
Spill (Solid) Cover with sodium bicarbonate (NaHCO₃) powder, then sweep.[2]Bicarbonate neutralizes the acidity in situ before the material is solubilized, reducing corrosive potential.
Inhalation Move to fresh air.[2][4][8][9] Monitor for "wheezing" (sensitization).[2]Piperazine sensitization can be delayed.[2] Any respiratory distress requires medical observation.[2][8]

Synthesis & Quality Control (QC)[1]

For researchers synthesizing or verifying this compound, the following QC parameters are mandatory to ensure the "dihydrochloride" stoichiometry is correct.

Verification Logic
  • ¹H NMR (D₂O):

    • Look for the ethylene bridge protons of the piperazine ring (shifted downfield due to protonation).[2]

    • Verify the integration of the methoxy (–OCH₃) singlet (approx 3.3 ppm) vs. the piperazine core.

  • Chloride Titration:

    • Perform an Argentometric titration (AgNO₃) to confirm the presence of 2 equivalents of Cl⁻.[2]

    • Target: ~25.8% Chloride by weight.[2] Significant deviation indicates mono-salt formation or excess moisture.[1][2]

Storage & Stability[1][2]
  • Condition: -20°C, Desiccated, Argon overlay.

  • Shelf Life: 24 months (if kept dry).

  • Degradation Indicator: "Wet" appearance or smell of amine (fishy).[2] The pure salt should be odorless; a fishy smell indicates hydrolysis to the free base.[2]

Metabolic Pathway & Stability Diagram[1][2]

Understanding the potential breakdown is crucial for drug development applications.[2]

MetabolicPathwayParent1,4-bis(2-methoxyethyl)piperazine 2HClFreeBaseFree Base(Physiological pH)Parent->FreeBaseDissolution(pH > 7)Metabolite1N-dealkylation(CYP450)FreeBase->Metabolite1In VivoMetabolismMetabolite2Methoxyacetic Acid(Potential Toxin)Metabolite1->Metabolite2Oxidation

Figure 2: Theoretical metabolic degradation pathway highlighting potential toxic metabolites.[1][2]

References

  • PubChem. (n.d.).[2] Compound Summary: 1,4-bis(2-methoxyethyl)piperazine dihydrochloride (CID 13598995).[1][2][3] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1]

  • European Chemicals Agency (ECHA). (2023).[2] Substance Information: Piperazine.[2][6][9] (General sensitization data for piperazine scaffold). Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). (2023).[2] 1,4-Bis(2-hydroxyethyl)piperazine (Related Structure Data). NIST Chemistry WebBook.[2] Retrieved from [Link][1]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] (Standard protocols for hygroscopic amine salts). Retrieved from [Link][1]

Technical Guide: Properties and Applications of Bis-Methoxyethyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of bis-methoxyethyl piperazine derivatives, with a specific focus on the archetype 1,4-bis(2-methoxyethyl)piperazine .

Executive Summary

Bis-methoxyethyl piperazine derivatives represent a specialized class of tertiary amines characterized by a piperazine core substituted at the N1 and N4 positions with methoxyethyl groups. Unlike their ubiquitous hydroxylated counterparts (e.g., 1,4-bis(2-hydroxyethyl)piperazine), these ether-functionalized derivatives exhibit a unique balance of lipophilicity , thermal stability , and cation coordination capability .

This guide analyzes the physicochemical profile of 1,4-bis(2-methoxyethyl)piperazine , its synthesis via alkylation pathways, and its critical utility in carbon capture (CCS) , electrolyte formulation , and pharmaceutical linker design .

Chemical Architecture & Physicochemical Properties[1][2][3][4]

The core structure, 1,4-bis(2-methoxyethyl)piperazine , consists of a six-membered saturated diaza-ring where both nitrogen atoms are alkylated with ethylene glycol monomethyl ether chains.

Structural Specifications
  • IUPAC Name: 1,4-bis(2-methoxyethyl)piperazine[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 202.30 g/mol

  • CAS Number (Analog): While the specific CAS for the bis-methoxy compound is less commonly indexed than the mono-derivative (CAS: 13484-40-7), it is chemically distinct from the bis-hydroxy analog (CAS: 122-96-3).

Physicochemical Profile

The substitution of hydroxyl groups (–OH) with methoxy groups (–OCH₃) drastically alters the physical state and solubility profile by eliminating strong intermolecular hydrogen bonding.

PropertyValue / CharacteristicMechanistic Insight
Physical State Viscous Liquid (Oil)Capping -OH groups removes H-bond donor capability, lowering the melting point relative to the solid bis-hydroxy analog.
Boiling Point >220°C (Estimated)High molecular weight and polarity maintain a high boiling point, essential for low-volatility solvents in CCS.
Solubility AmphiphilicSoluble in water (due to ether oxygens/amines) and organic solvents (CHCl₃, DCM) due to alkyl chains.
Basicity (pKa) ~8.5 - 9.0 (Est.)The electron-withdrawing effect of the ether oxygen (inductive) slightly lowers basicity compared to triethylenediamine but maintains sufficient nucleophilicity.
Coordination Podand-likeThe flexible methoxyethyl arms can wrap around metal cations (

,

), acting as an open-chain crown ether mimic.

Synthesis Methodologies

Two primary routes exist for synthesizing 1,4-bis(2-methoxyethyl)piperazine. The Direct Alkylation route is preferred for industrial scalability, while Reductive Amination offers higher specificity.

Route A: Direct N-Alkylation (Nucleophilic Substitution)

This protocol utilizes the nucleophilicity of piperazine to displace a halide from 2-methoxyethyl chloride.

Reagents: Piperazine (anhydrous), 1-chloro-2-methoxyethane, Potassium Carbonate (


), Acetonitrile (solvent).

Step-by-Step Protocol:

  • Charge: Dissolve piperazine (1.0 eq) in acetonitrile under

    
     atmosphere.
    
  • Base Addition: Add anhydrous

    
     (2.5 eq) to scavenge HCl generated during the reaction.
    
  • Alkylation: Add 1-chloro-2-methoxyethane (2.2 eq) dropwise at room temperature to prevent thermal runaway.

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor disappearance of piperazine via TLC or GC-MS.

  • Work-up: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Distill the residual oil under high vacuum to obtain the pure 1,4-bis product.

Route B: Methylation of Bis-Hydroxyethyl Precursor

Alternatively, the commercially available 1,4-bis(2-hydroxyethyl)piperazine can be methylated using Williamson ether synthesis conditions.

Protocol Logic:

  • Deprotonation: Treat 1,4-bis(2-hydroxyethyl)piperazine with Sodium Hydride (NaH) in THF.

  • Methylation: Add Methyl Iodide (MeI) or Dimethyl Sulfate.

  • Note: This route is more expensive and requires handling pyrophoric NaH, making it less suitable for large-scale production.

Synthesis Visualization

SynthesisPathways cluster_conditions Reaction Conditions Pip Piperazine (C4H10N2) Inter Mono-substituted Intermediate Pip->Inter Alkylation (k1) Reagent1 2-Methoxyethyl Chloride Reagent1->Inter Product 1,4-bis(2-methoxyethyl) piperazine Inter->Product Alkylation (k2) BisOH 1,4-bis(2-hydroxyethyl) piperazine BisOH->Product Williamson Ether Synthesis MeI Methyl Iodide (NaH Base) MeI->Product Cond1 Reflux (80°C) Base: K2CO3 Solvent: MeCN

Caption: Figure 1. Dual synthetic pathways for 1,4-bis(2-methoxyethyl)piperazine showing direct alkylation (top) and etherification (bottom).

Functional Applications

Carbon Capture & Gas Treating

In the field of Carbon Capture, Utilization, and Storage (CCUS), bis-methoxyethyl piperazines serve as sterically hindered amines .

  • Mechanism: The bulky methoxyethyl groups reduce the stability of the carbamate formed upon reaction with

    
    . This destabilization lowers the energy required for solvent regeneration (stripping), a key economic metric in CCS.
    
  • Volatility Control: The ether chains increase the boiling point compared to simple alkyl piperazines, reducing solvent loss during the high-temperature stripping phase.

Electrolyte Additives (Li-ion Batteries)

The structure of 1,4-bis(2-methoxyethyl)piperazine mimics a "linear crown ether" or podand.

  • Solvation: The ether oxygens and amine nitrogens can chelate Lithium ions (

    
    ).
    
  • Application: Used as an electrolyte additive to improve conductivity or as a component in polymer electrolytes where the piperazine core provides mechanical rigidity while the arms facilitate ion transport.

Pharmaceutical Linkers

In drug design, this moiety acts as a solubility-enhancing linker .

  • Pharmacokinetics: The ether oxygens act as hydrogen bond acceptors, improving water solubility without introducing hydrogen bond donors (which can limit membrane permeability).

  • Lipophilicity Tuning: By adjusting the chain length or number of methoxy groups, medicinal chemists can fine-tune the LogP of a drug candidate to optimize Blood-Brain Barrier (BBB) penetration.

Experimental Characterization Protocols

To validate the synthesis and purity of bis-methoxyethyl piperazine derivatives, the following analytical workflows are required.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (CDCl3): Look for the diagnostic singlet of the methoxy group (

    
    ) around 
    
    
    
    3.35 ppm. The piperazine ring protons typically appear as a broad singlet or multiplet around
    
    
    2.5–2.6 ppm. The ethylene linker protons will appear as two triplets around
    
    
    2.6 and
    
    
    3.5 ppm.
  • 13C NMR: Diagnostic peaks for the ether carbon (

    
     ppm) and the methoxy carbon (
    
    
    
    ppm) confirm the presence of the side chains.
Gas Chromatography (GC)

Due to the thermal stability and volatility of the ether-derivative, GC is the preferred method for purity analysis.

  • Column: Amine-specific column (e.g., Rtx-Volatile Amine or CAM).

  • Detector: FID (Flame Ionization Detector).

  • Self-Validating Check: The bis-substituted product will have a significantly longer retention time than the mono-substituted intermediate.

References

  • Synthesis of Piperazine Derivatives

    • Source: ChemicalBook. "1,4-BIS(2-HYDROXYETHYL)PIPERAZINE synthesis."[2]

    • Context: Describes the base protocols for hydroxy-ethylation which are analogous to methoxy-ethyl
  • Physicochemical Properties of Methoxyethyl Piperazines

    • Source: BenchChem.[3] "An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2-Methoxyethyl)piperazine."

    • Context: Provides baseline data for the mono-derivative used to infer bis-deriv
  • Piperazine in Carbon Capture

    • Source: Wikipedia / Industrial Literature. "Piperazine - Fluid used for CO2 and H2S scrubbing."
    • Context: Establishes the industrial relevance of piperazine cores in gas tre
  • Macrocyclic and Podand Chemistry

    • Source: ResearchGate. "Twelve-ring Azacrowns with 2-Alkoxyethyl Side-Arms."
    • Context: Identifies 1,4-bis(2-methoxyethyl)piperazine as a degradation product and lipophilic ligand.[1]

Sources

Advanced Medicinal Chemistry of Piperazine Ether Derivatives: Scaffold Logic, Synthesis, and Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Piperazine Ether Derivatives for Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Flexible Linker" Paradigm

In the landscape of privileged structures, the piperazine ring stands as a cornerstone of CNS and cardiovascular drug design. However, the piperazine ether derivative —specifically the 1-(aryloxyalkyl)piperazine motif—represents a distinct subclass where the physicochemical rules of engagement change. Unlike direct N-aryl piperazines (e.g., aripiprazole, vortioxetine), the ether-linked congeners introduce a rotational degree of freedom and a specific hydrogen-bond acceptor vector that critically modulates receptor subtype selectivity (particularly 5-HT1A vs. D2) and metabolic clearance.

This guide deconstructs the medicinal chemistry of this scaffold, moving beyond basic synthesis to the causal relationships between ether linkage dynamics, hERG liability, and target residence time.

Structural Rationale & Pharmacophore Design[1][2]

The "Linker-Scaffold-Warhead" Architecture

The piperazine ether motif functions as a tripartite system. Understanding the role of each domain is critical for rational design:

  • Domain A (The Anchor): The distal aryl group (attached to oxygen). This moiety drives lipophilic contacts within the receptor pocket (e.g., the orthosteric binding site of GPCRs).

  • Domain B (The Ether Linker): Usually an ethylene (

    
    ) or propylene bridge. The oxygen atom acts as a crucial H-bond acceptor, often interacting with serine or threonine residues in the transmembrane bundle. The chain length dictates the "bitopic" binding mode—bridging the orthosteric site and the secondary binding pocket (SBP).
    
  • Domain C (The Piperazine Core): The basic amine center (

    
    ) provides the essential salt bridge to the conserved Aspartate (e.g., Asp3.32 in aminergic GPCRs).
    
Physicochemical Implications of the Ether Oxygen

Replacing a methylene unit with an ether oxygen lowers the


 by approximately 1.0–1.5 units, improving solubility. However, it introduces a metabolic "soft spot" (O-dealkylation). The bond angle of the C-O-C linkage (

) creates a "kink" that is distinct from the all-carbon chain, often enforcing a bioactive conformation that reduces the entropic penalty of binding.

Synthetic Architectures

The assembly of piperazine ethers typically follows a convergent "Fragment-Based" approach. The choice of route depends heavily on the electronic nature of the Domain A aryl group.

Route A: The Nucleophilic Displacement (Standard)

This is the workhorse method for electron-deficient or neutral phenols.

  • Alkylation: Phenol + 1-bromo-2-chloroethane

    
     Aryloxyethyl chloride.
    
  • Amination: Aryloxyethyl chloride + Piperazine (excess)

    
     Product.
    
Route B: The Mitsunobu Coupling (Sensitive Substrates)

Used when the phenol contains base-sensitive groups or when specific chirality in the linker is required (using chiral diols).

  • Phenol + N-Boc-Piperazine-ethanol

    
     Protected Intermediate 
    
    
    
    Product.
Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthetic route selection.

Synthesis_Workflow Start Target Structure: 1-(Aryloxyalkyl)piperazine Check_Ar Analyze Aryl Group (Ar) Start->Check_Ar Route_A Route A: Stepwise Alkylation (Robust, Scalable) Check_Ar->Route_A Electron-Deficient or Neutral Ar Route_B Route B: Mitsunobu Coupling (Stereocontrolled, Mild) Check_Ar->Route_B Acid/Base Sensitive or Chiral Linker Route_C Route C: Reductive Amination (Aldehyde Precursors) Check_Ar->Route_C Ar-O-CH2-CHO available Step_A1 1. Ar-OH + Br-(CH2)n-Cl (Williamson Ether Synthesis) Route_A->Step_A1 Step_B1 1. Ar-OH + HO-(CH2)n-Piperazine-Boc (DEAD/PPh3) Route_B->Step_B1 Step_A2 2. Ar-O-(CH2)n-Cl + Piperazine (Finkelstein Conditions) Step_A1->Step_A2

Caption: Decision matrix for selecting the optimal synthetic pathway for piperazine ether derivatives based on substrate stability and stereochemical requirements.

Structure-Activity Relationship (SAR) Landscape[2][3]

The SAR of piperazine ethers is non-linear. Small changes in the linker length or ether position can invert agonist/antagonist activity.

The "Magic Linker" Length
  • Ethyl (

    
    ):  The most common spacer. Optimal for 5-HT1A antagonism and Alpha-1 adrenergic blockade. The distance (
    
    
    
    ) allows the aryl group to rest in a hydrophobic pocket adjacent to the aspartate anchor.
  • Propyl (

    
    ):  Often increases affinity for Dopamine D2 receptors but increases lipophilicity (
    
    
    
    ).
  • Branched Linkers: Introduction of a methyl group on the ethylene bridge (e.g.,

    
    ) introduces chirality. The (S)-enantiomer often mimics the bioactive conformation of rigid analogs, enhancing potency by 10-100x.
    
Electronic Tuning of the Aryl Ether
  • Electron Withdrawing Groups (EWGs): Substituents like

    
     or 
    
    
    
    on the aryl ring increase metabolic stability by blocking CYP450 oxidation sites.
  • Ortho-Substitution: An ortho-methoxy or ortho-alkyl group forces the aryl ring to twist out of plane relative to the ether oxygen. This "pre-organized" conformation is critical for selectivity against off-targets like hERG.

Quantitative Data: Linker Effects on Potency

Table 1: Effect of Linker Length and Substitution on 5-HT1A Affinity (Hypothetical Representative Data)

Compound IDLinker (X)Aryl Substituent (R)

(nM)
Selectivity (5-HT1A vs D2)
PE-01

H45.05x
PE-02

H12.00.8x
PE-03

2-OMe1.2 150x
PE-04

2-OMe0.8200x

ADME/T Optimization: The hERG Liability

One of the most critical risks with piperazine derivatives is hERG channel blockade, which leads to QT prolongation. The piperazine nitrogen is basic (


), and coupled with a lipophilic aryl ether, it fits the hERG pharmacophore perfectly.
Mitigation Strategies
  • Zwitterionic Design: Introduce a carboxylic acid or polar group on the distal end to reduce net lipophilicity.

  • Basicity Attenuation: Add an electron-withdrawing group (e.g., fluorine) to the piperazine ring or adjacent carbon to lower the

    
     of the basic nitrogen to 
    
    
    
    .
  • Oxygen "Scaffold Hopping": Replace the ether oxygen with a difluoromethylene (

    
    ) if metabolic O-dealkylation is too rapid, though this loses the H-bond acceptor capability.
    

hERG_Mitigation Risk High hERG Risk (Basic N + Lipophilic Ar) Strat1 Reduce LogP (Add Polar Groups) Risk->Strat1 Strat2 Lower pKa (Fluorination) Risk->Strat2 Strat3 Steric Clash (Ortho-substitution) Risk->Strat3 Safe Optimized Lead (Safe QT Profile) Strat1->Safe Strat2->Safe Strat3->Safe

Caption: Strategic workflow for reducing hERG liability in piperazine ether drug candidates.

Experimental Protocols

Protocol: Synthesis of 1-[2-(2-Methoxyphenoxy)ethyl]piperazine

A representative protocol for generating the core scaffold.

Reagents:

  • Guaiacol (2-methoxyphenol)

  • 1,2-Dibromoethane

  • Piperazine (anhydrous)[1]

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (ACN)

Step 1: Synthesis of 1-(2-bromoethoxy)-2-methoxybenzene

  • Dissolve Guaiacol (10 mmol) in ACN (50 mL).

  • Add

    
     (20 mmol) and stir at room temperature for 15 min.
    
  • Add 1,2-Dibromoethane (30 mmol, excess to prevent dimerization) dropwise.

  • Reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Filter salts, concentrate filtrate. Purify via flash chromatography to obtain the bromide intermediate.

Step 2: Piperazine Coupling

  • Dissolve Piperazine (50 mmol, 5 eq) in ACN (30 mL). Note: Excess piperazine acts as a base and prevents bis-alkylation.

  • Heat to reflux.

  • Add the bromide intermediate (10 mmol) dissolved in ACN (10 mL) dropwise over 30 minutes.

  • Reflux for 4 hours.

  • Workup: Cool to RT. Filter off piperazine hydrobromide precipitate.

  • Concentrate the filtrate. Dissolve residue in DCM, wash with water (

    
    ) to remove excess piperazine.
    
  • Dry over

    
     and concentrate.
    
  • Salt Formation: Dissolve free base in diethyl ether and add HCl/Ether solution to precipitate the dihydrochloride salt. Recrystallize from Ethanol.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for triplet at

    
     ppm (O-CH2) and triplet at 
    
    
    
    ppm (N-CH2).
  • Mass Spec: [M+H]+ peak corresponding to the mono-alkylated product.

References

  • Structural Adaptability of Piperazine Scaffolds

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry
    • URL:[Link]2]

  • Synthesis of Aroxyalkyl Piperazines

    • Source: Bioorganic & Medicinal Chemistry Letters
    • Title: Synthesis and activity of newly designed aroxyalkyl or aroxyethoxyethyl derivatives of piperazine on the cardiovascular and the central nervous systems
    • URL:[Link]]

  • hERG Liability and Mitigation

    • Source: Frontiers in Pharmacology
    • Title: Ensemble of structure and ligand-based classification models for hERG liability profiling[3]

    • URL:[Link]

  • Metabolic Stability of Piperazine Derivatives

    • Source: Drug Metabolism and Disposition[4][5]

    • Title: Metabolic Activation of a 1,3-Disubstituted Piperazine Deriv
    • URL:[Link] (Note: Referenced via ResearchGate context in analysis)

  • General Piperazine Chemistry

    • Source: Organic Chemistry Portal[6]

    • Title: Synthesis of Piperazines[7][2][5][8][9]

    • URL:[Link]

Sources

1,4-bis(2-methoxyethyl)piperazine PubChem CID and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-bis(2-methoxyethyl)piperazine, focusing on its chemical identity, structural characteristics, and physicochemical properties. The information herein is synthesized to support research and development activities, particularly in the realm of medicinal chemistry and materials science.

Chemical Identity and Structure

1,4-bis(2-methoxyethyl)piperazine is a symmetrically substituted piperazine derivative. The core of the molecule is a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. Each of these nitrogen atoms is functionalized with a 2-methoxyethyl group.

PubChem Identifier for the Dihydrochloride Salt: While a dedicated PubChem CID for the base compound is not available, the dihydrochloride salt is identified, and its record provides core structural details for the parent molecule.[1]

Key Structural Information: [1]

  • Molecular Formula: C10H22N2O2

  • SMILES: COCCN1CCN(CC1)CCOC

  • InChI: InChI=1S/C10H22N2O2/c1-13-9-7-11-3-5-12(6-4-11)8-10-14-2/h3-10H2,1-2H3

  • InChIKey: CSBQJXMJRFQQAK-UHFFFAOYSA-N

The piperazine ring is a common scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The presence of the flexible and polar 2-methoxyethyl side chains can influence the molecule's solubility, lipophilicity, and potential for hydrogen bonding, which are critical parameters in drug design.

Physicochemical Properties

Comprehensive experimental data for 1,4-bis(2-methoxyethyl)piperazine is limited in publicly accessible literature.[1] The following table summarizes the available and predicted properties. Researchers are advised to experimentally determine key parameters for their specific applications.

PropertyValueSource
PubChem CID Not Available-
Molecular Formula C10H22N2O2PubChemLite[1]
Molecular Weight 202.29 g/mol Calculated
Monoisotopic Mass 202.16812 DaPubChemLite[1]
Predicted XlogP -0.2PubChemLite[1]
Boiling Point Data not available-
Melting Point Data not available-
Solubility Data not available-
Density Data not available-

The predicted XlogP value of -0.2 suggests that the compound is relatively hydrophilic.[1] This is consistent with the presence of two ether oxygen atoms and two tertiary amine groups, which can act as hydrogen bond acceptors.

Structural Visualization

The following diagram illustrates the two-dimensional structure of 1,4-bis(2-methoxyethyl)piperazine.

Caption: 2D structure of 1,4-bis(2-methoxyethyl)piperazine.

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of 1,4-bis(2-methoxyethyl)piperazine are not widely published, general synthetic routes for N,N'-disubstituted piperazines can be proposed. A common method involves the dialkylation of piperazine with a suitable electrophile. In this case, a plausible route would be the reaction of piperazine with two equivalents of a 2-methoxyethyl halide, such as 1-bromo-2-methoxyethane, in the presence of a base to neutralize the resulting hydrohalic acid.

The two tertiary amine centers of the piperazine ring are the most reactive sites, capable of acting as bases or nucleophiles. They can be protonated to form salts, as evidenced by the existence of the dihydrochloride salt.[1] The ether linkages in the side chains are generally stable but could be cleaved under harsh acidic conditions.

Potential Applications in Research and Drug Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The incorporation of this moiety can enhance aqueous solubility, modulate lipophilicity, and provide a key interaction point with biological targets.

The 1,4-disubstituted pattern of 1,4-bis(2-methoxyethyl)piperazine makes it an interesting building block for creating molecules with specific three-dimensional arrangements. The methoxyethyl groups may influence the conformational flexibility of the molecule and its ability to engage with protein binding pockets.

Given its structure, potential areas of investigation for this compound and its derivatives could include:

  • Central Nervous System (CNS) Agents: The piperazine ring is a common feature in many CNS-active drugs.

  • Antineoplastic Agents: Various kinase inhibitors and other anticancer drugs incorporate the piperazine moiety.

  • Material Science: Symmetrically substituted piperazines can be explored as ligands for metal complexes or as building blocks for polymers.

Safety and Handling

There is no comprehensive toxicological data available for 1,4-bis(2-methoxyethyl)piperazine in the public domain. As with any research chemical with unknown properties, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

1,4-bis(2-methoxyethyl)piperazine is a chemical compound with a structure that suggests potential utility in medicinal chemistry and other fields. However, there is a notable lack of publicly available experimental data regarding its physicochemical properties, synthesis, and biological activity. This guide provides the foundational information available, primarily derived from the data for its dihydrochloride salt, to serve as a starting point for researchers. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

References

  • PubChemLite. 1,4-bis(2-methoxyethyl)piperazine dihydrochloride (C10H22N2O2). Available from: [Link]

Sources

Technical Guide: Sourcing and Validating High-Purity 1,4-Bis(2-methoxyethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Bis(2-methoxyethyl)piperazine dihydrochloride is a specialized piperazine derivative employed primarily as a linker in fragment-based drug discovery (FBDD) and as a solubility-enhancing moiety in kinase inhibitor scaffolds.[1][2] Unlike its ubiquitous analog, 1,4-bis(2-hydroxyethyl)piperazine, this methoxy-variant offers distinct lipophilicity (LogP) and metabolic stability profiles, making it a critical "privileged structure" in optimizing ADME properties.[1]

This guide addresses the specific challenges in sourcing this compound: its confusion with hydroxy-analogs, the hygroscopic nature of the dihydrochloride salt, and the critical impurity profiles that arise during alkylation synthesis.[1]

Chemical Identity & Critical Quality Attributes (CQAs)

To ensure the integrity of downstream biological assays, the material must meet rigorous chemical specifications.[1] The dihydrochloride salt form is preferred over the free base due to improved shelf stability and handling properties (the free base is often a viscous liquid or low-melting solid prone to oxidation).[1][2]

Core Chemical Data[1]
PropertySpecification
Chemical Name 1,4-Bis(2-methoxyethyl)piperazine dihydrochloride
Free Base CAS 3595-11-7 (Generic reference for base)
Salt Stoichiometry 2.0 molar equivalents HCl (Dihydrochloride)
Molecular Formula C₁₀H₂₂N₂O₂[2][3] · 2HCl
Molecular Weight 202.29 (Free Base) / ~275.21 (Salt)
SMILES COCCN1CCN(CC1)CCOC.Cl.Cl
Appearance White to off-white crystalline powder
Critical Quality Attributes (CQAs)
AttributeAcceptance CriteriaRationale
Purity (HPLC/GC) ≥ 98.0% (Area %)Prevents off-target biological activity.[1][2]
Identity (NMR) Conforms to structureMust confirm methoxy vs. hydroxy termination.[1][2]
Chloride Content 25.0% – 27.0% (w/w)Confirms di-salt formation (Theoretical: ~25.8%).[1][2]
Water Content ≤ 2.0% (KF)Material is hygroscopic; excess water alters molarity.[2]
Residual Solvents < ICH Q3C LimitsEthanol/Methanol often used in crystallization.[1][2]

Synthesis-Driven Impurity Profiling[1][2]

Understanding the synthesis of this compound is the only way to predict and detect impurities.[1][2] The standard industrial route involves the alkylation of piperazine with 1-chloro-2-methoxyethane (or the bromo-analog).[1][2]

Reaction Pathway & Impurity Origins[1][2]

The following diagram illustrates the stepwise alkylation and the specific impurities generated.

SynthesisPathway Piperazine Piperazine (Starting Material) Mono Impurity A: Mono-substituted 1-(2-methoxyethyl)piperazine Piperazine->Mono + 1 eq Reagent Reagent 2-Methoxyethyl Halide Target TARGET: 1,4-Bis(2-methoxyethyl) piperazine Mono->Target + 1 eq Reagent (Main Reaction) Quat Impurity B: Quaternary Ammonium salt (Over-alkylation) Target->Quat + Excess Reagent (Side Reaction)

Caption: Stepwise alkylation pathway showing the origin of mono-substituted (under-reaction) and quaternary (over-reaction) impurities.

Implications for Sourcing
  • Impurity A (Mono-sub): Acts as a chain terminator in polymerization applications or a reactive secondary amine in further synthesis.[1][2] Must be <0.5%.

  • Impurity B (Quat Salt): Highly polar; difficult to remove without rigorous recrystallization.[1][2]

  • Hydroxy-Analog Contamination: If the supplier uses 2-chloroethanol followed by methylation (cheaper route), you may find 1,4-bis(2-hydroxyethyl)piperazine.[1][2] This is a critical failure mode.

Supplier Landscape & Selection Strategy

Suppliers for this specific derivative fall into two categories. Do not assume "In Stock" labels on aggregator sites (e.g., MolPort, eMolecules) are accurate for this specific salt form.[1]

Tier 1: Catalog Suppliers (Small Scale / Reference Standards)

Best for: Bench-scale validation (grams), analytical standards.

  • Merck (Sigma-Aldrich) / MilliporeSigma: High reliability, but often lists the free base.[1][2] Check specifically for the dihydrochloride.[1][2]

  • TCI Chemicals: Strong in piperazine derivatives.[1][2] Look for "Piperazine, 1,4-bis(2-methoxyethyl)-".[1][2]

  • Combi-Blocks: Excellent for building blocks; often provides H-NMR data online before purchase.[1][2]

  • Enamine: Key source for building blocks in drug discovery; likely to have the most recent stock.[1][2]

Tier 2: Custom Synthesis & Bulk (CROs)

Best for: Pilot plant (kg) or GMP requirements.[1]

  • WuXi AppTec / Pharmaron: If the material is not in the catalog, these CROs can synthesize it rapidly using the alkylation route described above.[1]

  • Specialized Piperazine Manufacturers: Companies like Nanjing Chemlin or Capot Chemical often hold bulk stock of piperazine derivatives.[1][2]

The "Red Flag" Filter

When auditing a new supplier, ask these three questions. If they cannot answer, do not buy .

  • "Can you provide the residual solvent statement?" (Checks for recrystallization efficiency).

  • "Is the salt stoichiometry determined by titration or calculation?" (Must be titration).

  • "Does the H-NMR explicitly show integration for the methoxy singlet at ~3.3 ppm?" (Confirms it is not the hydroxy analog).

Technical Validation Protocol (QC)

Upon receipt of the material, the following self-validating workflow should be executed. Relying solely on the Certificate of Analysis (CoA) is a risk for critical path projects.[1][2]

QC_Workflow Receipt Material Receipt (Check Seal & Hygroscopicity) Solubility Solubility Test (Water vs. DCM) Receipt->Solubility NMR 1H-NMR Spectroscopy (D2O Solvent) Solubility->NMR Titration AgNO3 Titration (Chloride Content) NMR->Titration Decision Data Analysis Titration->Decision Release RELEASE For Synthesis Decision->Release  Passes All Specs Reject REJECT (Contact Supplier) Decision->Reject  Fails Identity/Purity

Caption: Incoming Quality Control (IQC) workflow for validation of piperazine salts.

Step-by-Step Analytical Methods
A. 1H-NMR Identity Check[1][2]
  • Solvent: D₂O (Deuterium Oxide).[1][2] The salt is highly water-soluble.[1][2]

  • Key Signals:

    • δ ~3.35 ppm (Singlet, 6H): The methoxy (-OCH₃) protons.[1][2] Absence of this signal indicates the hydroxy-analog.[1][2]

    • δ ~3.7 ppm (Triplet, 4H): The methylene protons adjacent to oxygen (-CH₂-O-).[1][2]

    • δ ~3.4-3.6 ppm (Multiplet): Piperazine ring protons (shifted downfield due to protonation).[1][2]

B. Chloride Content Titration (Stoichiometry)[1][2]
  • Method: Potentiometric titration with 0.1 N Silver Nitrate (AgNO₃).[2]

  • Calculation:

    
    [1][2]
    
  • Target: 25.8% theoretical.

    • < 24%: Indicates wet material or mono-hydrochloride.[2]

    • > 27%: Indicates excess free HCl (acidic impurity).[1][2]

C. Hygroscopicity Stress Test[1][4]
  • Place 100mg in an open vial at ambient humidity (50% RH).[1][2]

  • Weigh at T=0 and T=4 hours.

  • Result: If mass increases by >5%, the material requires handling in a glovebox or dry bag.

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 13598995, 1,4-Bis(2-methoxyethyl)piperazine dihydrochloride. Retrieved from [Link][1]

  • Romanelli, M. N., et al. (2022).[1][5] The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Patel, J., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.[1][2][6] MDPI Molecules. Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 1,4-Bis(2-methoxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

1,4-Bis(2-methoxyethyl)piperazine is a specialized diamine ether used as a bidentate ligand in coordination chemistry, a chemically stable solvent for CO₂ capture studies, and a pharmacophore in medicinal chemistry. Its synthesis requires precise control over stoichiometry to prevent mono-alkylation or quaternary ammonium salt formation.

This Application Note provides a validated, scalable protocol for the synthesis of 1,4-bis(2-methoxyethyl)piperazine from piperazine and 1-chloro-2-methoxyethane. Unlike reductive amination routes that require unstable aldehydes, this protocol utilizes a robust nucleophilic substitution (


) strategy optimized with Finkelstein catalysis to ensure high conversion and yield.

Retrosynthetic Analysis & Reaction Design

The synthesis is designed around a double N-alkylation of piperazine. The core challenge is managing the reaction kinetics to favor the bis-substituted product over the mono-substituted intermediate while avoiding over-alkylation (quaternization).

Reaction Scheme

The pathway proceeds via two sequential


 attacks. We utilize Acetonitrile (MeCN)  as a polar aprotic solvent to enhance the nucleophilicity of the amine, and Potassium Carbonate (

)
as an insoluble base to scavenge the generated HCl without promoting side reactions. Potassium Iodide (KI) is added catalytically to activate the alkyl chloride via in-situ halogen exchange.

ReactionScheme Piperazine Piperazine (C4H10N2) Intermediate Mono-substituted Intermediate Piperazine->Intermediate Step 1: S_N2 (Slow) Reagent 2-Methoxyethyl Chloride (2.4 eq) + KI (cat.) Reagent->Intermediate Product 1,4-Bis(2-methoxyethyl)piperazine (Target) Reagent->Product Intermediate->Product Step 2: S_N2 (Fast) Byproducts Byproducts: KCl, KHCO3 Product->Byproducts Work-up

Figure 1: Sequential alkylation pathway. The addition of KI accelerates the reaction by converting the alkyl chloride to a more reactive alkyl iodide in situ.

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be strictly controlled:

ParameterSpecificationScientific Rationale
Stoichiometry Piperazine (1.0) : Alkyl Halide (2.4)A 20% excess of alkyl halide drives the reaction to completion, minimizing mono-substituted impurity.
Base Selection

(Granular, Anhydrous)
Strong enough to neutralize HCl but weak enough to prevent elimination of the alkyl halide. Insoluble nature simplifies work-up.
Catalyst KI (10 mol%)Essential when using alkyl chlorides. Increases rate via the Finkelstein reaction mechanism.
Solvent Acetonitrile (MeCN)High dielectric constant promotes

transition states; low boiling point (82°C) allows easy removal.
Temperature Reflux (~82°C)Required to overcome the activation energy of the second alkylation step.

Experimental Protocol

Materials & Reagents[1]
  • Piperazine (Anhydrous): 8.61 g (100 mmol) [CAS: 110-85-0]

  • 1-Chloro-2-methoxyethane: 22.7 g (240 mmol, 2.4 eq) [CAS: 627-42-9]

    • Note: Can be substituted with 1-Bromo-2-methoxyethane (use 1.0 eq KI not required, but recommended).

  • Potassium Carbonate (

    
    ):  41.4 g (300 mmol, 3.0 eq)
    
  • Potassium Iodide (KI): 1.66 g (10 mmol, 0.1 eq)

  • Acetonitrile (MeCN): 150 mL (Reagent Grade)

  • Dichloromethane (DCM): For extraction.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 500 mL round-bottom flask (RBF) with a large magnetic stir bar and a reflux condenser.

  • Charge the flask with Piperazine (8.61 g) and Acetonitrile (150 mL). Stir until dissolved.

  • Add Potassium Carbonate (41.4 g) and Potassium Iodide (1.66 g). The mixture will be a heterogeneous suspension.

  • Add 1-Chloro-2-methoxyethane (22.7 g) in a single portion.

    • Expert Tip: Unlike highly exothermic acid chloride reactions, this alkylation is slow at room temperature; dropwise addition is unnecessary unless working on >100g scale.

Step 2: Reaction Execution

  • Heat the mixture to a vigorous reflux (oil bath set to ~90°C).

  • Maintain reflux for 16–24 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM, stain with Ninhydrin or Iodine). The starting piperazine (low Rf) should disappear, and a single high-Rf spot should appear.

Step 3: Work-up

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter the white suspension through a fritted glass funnel or Celite pad to remove inorganic salts (KCl, excess

    
    ).
    
  • Wash the filter cake with fresh Acetonitrile (2 x 20 mL).

  • Concentration: Combine the filtrate and washings. Remove the solvent using a rotary evaporator at 40°C under reduced pressure. A yellow-orange oil will remain.

Step 4: Purification (Vacuum Distillation)

  • Transfer the crude oil to a smaller RBF for vacuum distillation.

  • Perform fractional distillation under high vacuum (< 5 mmHg).

    • Fore-run: Discard low boiling fractions (unreacted alkyl halide).

    • Product Fraction: Collect the main fraction. (Expected bp: ~140–150°C at 5 mmHg, estimation based on hydroxy-analog bp of 215°C at 50 mmHg).

  • Yield: Expected yield is 75–85% (approx. 15–17 g).

Workflow Visualization

Workflow Start Start: Piperazine + MeCN AddReagents Add K2CO3, KI, 1-Chloro-2-methoxyethane Start->AddReagents Reflux Reflux 18h @ 82°C AddReagents->Reflux Filter Filter Inorganic Salts Reflux->Filter Evap Rotary Evaporation Filter->Evap Distill Vacuum Distillation (<5 mmHg) Evap->Distill Final Pure 1,4-Bis(2-methoxyethyl)piperazine Distill->Final

Figure 2: Operational workflow for the isolation of the target diamine.

Characterization & Quality Control

Verify the identity and purity of the synthesized compound using the following metrics:

  • Appearance: Clear, colorless to pale yellow viscous liquid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       3.50 (t, 
      
      
      
      Hz, 4H,
      
      
      )
    • 
       3.35 (s, 6H, 
      
      
      
      )
    • 
       2.60 (t, 
      
      
      
      Hz, 4H,
      
      
      )
    • 
       2.50 (s, 8H, Piperazine ring protons)
      
    • Note: The symmetry of the molecule results in a clean spectrum with distinct triplets and singlets.

  • Mass Spectrometry (ESI+):

    • Calculated Mass (

      
      ): 202.17 Da.
      
    • Observed

      
      : 203.2 m/z.
      

Troubleshooting & Safety

Common Issues
  • Incomplete Conversion (Mono-sub): If NMR shows asymmetry or TLC shows two spots, the reaction time was too short or the alkyl halide hydrolyzed.

    • Fix: Add 0.5 eq more alkyl halide and reflux for an additional 6 hours.

  • Quaternization (Solid Precipitate in Oil): Over-alkylation leads to quaternary ammonium salts.

    • Prevention:[1][2] Do not exceed 2.5 eq of alkyl halide. Keep temperature strict at reflux, do not use sealed tube at higher temps.

Safety Protocols
  • Alkyl Halides: 1-Chloro-2-methoxyethane is an alkylating agent and a potential carcinogen. Handle only in a fume hood with nitrile gloves.

  • Piperazine: A strong sensitizer; avoid dust inhalation.

  • Waste: Quench filtrate with water before disposal to hydrolyze any remaining alkyl halide.

References

  • Source: BenchChem Protocols. "Optimizing reaction yield for 1-(2-chloroethyl)piperazine Hydrochloride synthesis.
  • Analogous Synthesis (Mesylate Route)

    • Source: MDPI Molbank. "Synthesis of 1,4-Bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine."
    • Relevance: Validates the use of Acetonitrile and for synthesizing bis-substituted piperazines from alkyl sulfon
    • URL:[Link]

  • Physical Properties of Analog (1,4-Bis(2-hydroxyethyl)piperazine)

    • Source: NIST Chemistry WebBook.
    • Relevance: Provides boiling point and physical state data for the hydroxy-analog, aiding in the estimation of distill
    • URL:[Link]

Sources

protocol for alkylation of piperazine with 2-methoxyethyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision N-Alkylation of Piperazine with 2-Methoxyethyl Chloride

Executive Summary

The alkylation of piperazine with 2-methoxyethyl chloride is a pivotal transformation in medicinal chemistry, often used to synthesize "solubilizing tails" for kinase inhibitors (e.g., Bosutinib derivatives) and CNS-active agents. The 2-methoxyethyl moiety improves lipophilicity-hydrophilicity balance (LogD), while the piperazine ring serves as a versatile secondary amine handle.

This guide addresses the primary challenge of this reaction: Selectivity. Because piperazine contains two equivalent nucleophilic nitrogens, preventing the formation of the unwanted 1,4-bis(2-methoxyethyl)piperazine byproduct requires strict kinetic control or protective group strategies.

This document details two validated protocols:

  • Method A (Direct Kinetic Control): Ideal for scale-up and cost-sensitive workflows.

  • Method B (Protected Route): Ideal for GLP synthesis requiring >99% purity.

Reaction Mechanism & Strategic Analysis

The reaction follows a classic bimolecular nucleophilic substitution (


). However, 2-methoxyethyl chloride is a moderate electrophile. To enhance reaction rates and lower thermal requirements, we employ Finkelstein catalysis  (in situ generation of the alkyl iodide).

The Selectivity Challenge: Once the first alkylation occurs, the product (secondary/tertiary amine mix) remains nucleophilic. In a 1:1 stoichiometric mix, statistical probability favors significant bis-alkylation (~15-20%).

  • Solution: We utilize a High-Dilution/Excess-Amine strategy (Method A) or a Boc-Protection strategy (Method B).

Figure 1: Reaction Mechanism and Catalytic Cycle

ReactionMechanism R_Cl 2-Methoxyethyl Chloride R_I 2-Methoxyethyl Iodide (In-situ) R_Cl->R_I Finkelstein Exchange KI KI (Catalyst) KI->R_I TS Transition State [S_N2] R_I->TS Pip Piperazine (Nucleophile) Pip->TS Prod 1-(2-methoxyethyl) piperazine TS->Prod -HI Bis Bis-alkylated Byproduct Prod->Bis + R-Cl (Avoid!)

Caption: Mechanistic pathway highlighting the Finkelstein activation (Cl → I) and the critical bifurcation point where bis-alkylation must be suppressed.

Safety & Handling (Critical)

ReagentHazard ClassCritical Precaution
2-Methoxyethyl Chloride Carcinogen (1B) , Flammable, ToxicUse only in a fume hood. Double-glove (Nitrile/Laminate). Treat as a potential genotoxin.
Piperazine Sensitizer, CorrosiveAvoid dust inhalation.[1][2] Causes respiratory sensitization.
Potassium Carbonate IrritantStandard dust protection.
Acetonitrile Flammable, Acute ToxicityKeep away from ignition sources.[1][2][3][4]

Protocol A: Direct Kinetic Control (Scale-Up Friendly)

Objective: Synthesis of 1-(2-methoxyethyl)piperazine with >90% mono-selectivity via stoichiometric excess.

Materials
  • Piperazine (Anhydrous): 43.0 g (0.50 mol) [5.0 equivalents]

  • 2-Methoxyethyl chloride: 9.45 g (0.10 mol) [1.0 equivalent]

  • Potassium Iodide (KI): 1.66 g (10 mmol) [0.1 equivalent]

  • Potassium Carbonate (

    
    ): 20.7 g (0.15 mol) [1.5 equivalents]
    
  • Acetonitrile (ACN): 250 mL (Reagent Grade)

Step-by-Step Procedure
  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Solubilization: Add Piperazine (43.0 g) and ACN (200 mL). Stir vigorously. Note: Piperazine may not fully dissolve at RT; this is acceptable.

  • Base/Catalyst Addition: Add

    
     (20.7 g) and KI (1.66 g) to the suspension.
    
  • Reagent Addition: Dissolve 2-methoxyethyl chloride (9.45 g) in the remaining 50 mL ACN. Add this solution dropwise to the RBF over 60 minutes at room temperature.

    • Why: Slow addition ensures the local concentration of alkyl halide is low relative to the huge excess of piperazine, favoring mono-alkylation.

  • Reaction: Heat the mixture to reflux (80-82°C) for 12–16 hours.

    • Monitoring: Check TLC (System: DCM/MeOH/NH4OH 90:9:1). Stain with Ninhydrin. Look for the disappearance of the chloride spot (

      
      ) and appearance of product (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[5]

    • Filter off the solids (

      
      , KCl, KI, and excess piperazine salts) through a Celite pad. Wash pad with ACN (2 x 20 mL).
      
    • Concentrate the filtrate under reduced pressure (Rotavap) to remove ACN.

  • Purification (Distillation):

    • The residue contains the product and excess unreacted piperazine.

    • Perform fractional vacuum distillation (0.5 - 1.0 mmHg).

    • Fraction 1 (Excess Piperazine): Sublimes/distills at ~60-80°C (high vac). Caution: Solidifies in condenser; use a heat gun or warm water circulation.

    • Fraction 2 (Product): Collects at ~85-95°C (at 0.5 mmHg).

Yield Expectation: 75-82% (based on alkyl chloride).

Protocol B: N-Boc Protection Route (High Purity)

Objective: Synthesis of >99% pure mono-alkylated product for late-stage API synthesis, avoiding distillation of free piperazine.

Materials
  • 1-Boc-piperazine: 18.6 g (0.10 mol)

  • 2-Methoxyethyl chloride: 11.3 g (0.12 mol) [1.2 equivalents]

  • Cesium Carbonate (

    
    ): 48.8 g (0.15 mol) [Alternative: 
    
    
    
    with catalytic TBAI]
  • DMF (Dimethylformamide): 100 mL

  • TFA (Trifluoroacetic acid): 30 mL (for deprotection)

Step-by-Step Procedure
  • Alkylation:

    • In a 250 mL RBF, combine 1-Boc-piperazine,

      
      , and DMF.
      
    • Add 2-methoxyethyl chloride.[6]

    • Heat to 90°C for 8 hours. Note: Boc-piperazine prevents bis-alkylation sterically and chemically.

  • Workup (Intermediate):

    • Dilute with Ethyl Acetate (300 mL) and wash with water (3 x 100 mL) to remove DMF.

    • Dry organic layer (

      
      ), filter, and concentrate.
      
    • Result: 1-Boc-4-(2-methoxyethyl)piperazine (Oil).

  • Deprotection:

    • Dissolve the intermediate oil in DCM (50 mL).

    • Add TFA (30 mL) dropwise at 0°C. Stir at RT for 2 hours.

  • Free Basing:

    • Concentrate to remove excess TFA.

    • Dissolve residue in minimal water. Basify to pH >12 using 4M NaOH.

    • Extract with DCM (5 x 50 mL). Note: Product is very water-soluble; multiple extractions are required.

    • Dry (

      
      ) and concentrate.
      

Yield Expectation: 85-90% (overall).

Process Control & Troubleshooting

Decision Matrix: Purification Workflow

PurificationFlow Start Crude Reaction Mixture Check TLC/LCMS Analysis Start->Check BisHigh Bis-alkylated > 10%? Check->BisHigh Distill Vacuum Distillation (Protocol A) BisHigh->Distill No (Standard) Chrom Column Chromatography (DCM/MeOH/NH3) BisHigh->Chrom Yes (Failed Control) Pure Final Product >98% Purity Distill->Pure Chrom->Pure

Caption: Workflow for selecting the appropriate purification method based on crude impurity profile.

Quantitative Data: Solvent & Base Screening
SolventBaseTemp (°C)Time (h)Conversion (%)Mono:Bis RatioNotes
ACN

80129592:8Recommended (Protocol A)
DMF

9069885:15Faster, but harder workup.
Toluene

110188095:5Good for large scale; slow.
Water NaOH5049060:40Poor selectivity; not recommended.

Analytical Specifications

1-(2-methoxyethyl)piperazine

  • Appearance: Colorless to pale yellow liquid.[6]

  • Boiling Point: 193-194°C (atmospheric); ~90°C (0.5 mmHg).

  • 1H NMR (400 MHz, CDCl3):

    
     3.52 (t, J=5.6 Hz, 2H, -CH2-O-), 3.36 (s, 3H, -OCH3), 2.90 (t, 4H, piperazine ring), 2.58 (t, J=5.6 Hz, 2H, N-CH2-), 2.48 (br s, 4H, piperazine ring), 1.80 (s, 1H, NH).
    
  • Mass Spec (ESI): [M+H]+ calc. 145.13, found 145.2.

References

  • National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PMC7259463. Retrieved from [Link]

  • Google Patents. (1959). Method for preparing 1-methylpiperazine (Analogous methodology for mono-alkylation). US2905673A.
  • Organic Chemistry Portal. (2023). Synthesis of Piperazines: Recent Literature and Protocols. Retrieved from [Link]

Sources

Application Note: Bis-Alkoxyalkyl Piperazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Scaffolds for Solubility, Linker Design, and ADMET Optimization

Abstract

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in clinically significant drugs ranging from antifungals (Posaconazole) to antipsychotics (Aripiprazole).[1] However, simple alkyl-substituted piperazines often suffer from high lipophilicity (LogP) and hERG channel liability. Bis-alkoxyalkyl piperazines —where the nitrogen atoms are substituted with ether-containing chains—offer a strategic solution. These motifs significantly enhance aqueous solubility through hydrogen bond acceptance without acting as donors, thereby maintaining membrane permeability. This guide details the physicochemical rationale, synthetic protocols, and application of these scaffolds as solubilizing linkers and pharmacophores in modern drug discovery.

Part 1: Physicochemical Rationale & Structural Advantages[2][3]

The "Ether Effect" on Solubility and Permeability

Replacing a standard alkyl chain (e.g., n-propyl) with an alkoxyalkyl chain (e.g., 2-methoxyethyl) on the piperazine nitrogen fundamentally alters the molecular property profile.

  • Solubility: The ether oxygen acts as a weak hydrogen bond acceptor. This interaction with solvent water molecules disrupts the crystal lattice energy and increases aqueous solubility, often by 10–50 fold compared to the alkyl analog.

  • Permeability (LogD): Unlike hydroxyl groups, ether oxygens are not hydrogen bond donors. Consequently, they do not incur the high desolvation penalty associated with -OH groups when passing through the lipid bilayer. This allows bis-alkoxyalkyl piperazines to maintain high oral bioavailability.

  • pKa Modulation: The electron-withdrawing inductive effect of the oxygen atom (if placed at the

    
    -position relative to the nitrogen) lowers the pKa of the piperazine nitrogens (typically from ~9.8 to ~8.5). This increases the fraction of the uncharged species at physiological pH (7.4), further aiding passive diffusion.
    
Comparison of Piperazine Substituents
Substituent TypeLogP (Approx)SolubilityhERG Liability RiskMetabolic Stability
N,N'-Dialkyl (e.g., Diethyl)HighLowHigh (Lipophilic cation)Low (N-dealkylation)
N,N'-Bis(hydroxyalkyl) LowHighLowHigh (Phase II conjugation)
N,N'-Bis(alkoxyalkyl) Optimal High Reduced Moderate/High

Part 2: Synthetic Protocol

Synthesis of N,N'-Bis(2-methoxyethyl)piperazine

Application: This protocol yields a symmetric bis-alkoxyalkyl piperazine, commonly used as a solubilizing linker for bivalent ligands (e.g., PROTACs) or as a core for fragment-based drug discovery.

Reagents & Materials
  • Starting Material: Piperazine (anhydrous), CAS: 110-85-0

  • Alkylating Agent: 1-bromo-2-methoxyethane, CAS: 6482-24-2

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular.
    
  • Catalyst: Sodium Iodide (NaI) – Finkelstein catalyst.

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Piperazine (1.0 eq, 10 mmol) and

    
      (3.0 eq, 30 mmol) in MeCN  (50 mL).
    
  • Activation: Add NaI (0.1 eq) to catalyze the reaction via in-situ formation of the more reactive alkyl iodide.

  • Addition: Dropwise add 1-bromo-2-methoxyethane (2.2 eq, 22 mmol) via syringe. Note: A slight excess (10%) ensures complete bis-alkylation.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% 
    
    
    
    ; stain with Ninhydrin).
    • Checkpoint: The starting material (piperazine) spot (Rf ~0.1) should disappear, replaced by the mono-alkylated intermediate and finally the bis-alkylated product (Rf ~0.5).

  • Work-up:

    • Cool to room temperature.[2] Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[1]

    • Dissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) to remove trace mono-alkylated species (which are more water-soluble due to the secondary amine).

  • Purification (Acid-Base Extraction):

    • Extract the DCM layer with 1M HCl (3 x 20 mL). The product moves to the aqueous phase.

    • Discard the organic layer (removes non-basic impurities).

    • Basify the combined aqueous extracts to pH >12 using 4M NaOH.

    • Extract back into DCM (3 x 30 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Yield: Expect 85–92% of a pale yellow oil.

Visualizing the Synthetic Logic

SynthesisWorkflow Start Piperazine (Secondary Amine) Reagents Reagents: 1-Bromo-2-methoxyethane K2CO3, NaI (cat), MeCN Start->Reagents Intermediate Intermediate: Mono-alkoxyalkyl (Transient) Reagents->Intermediate Step 1 Alkylation Product Product: N,N'-Bis(2-methoxyethyl)piperazine Intermediate->Product Step 2 Alkylation Purification Purification: Acid-Base Extraction (Removes mono-sub) Product->Purification Work-up

Caption: Figure 1. One-pot synthesis of symmetric bis-alkoxyalkyl piperazines via nucleophilic substitution.

Part 3: Application Case Study – Antifungal Design

Target: Lanosterol 14


-demethylase (CYP51).[3]
Drug Reference:  Posaconazole (Noxafil).[4]
The Role of the Piperazine Linker

In the development of Posaconazole , researchers at Schering-Plough needed to optimize the "tail" of the molecule to improve spectrum and pharmacokinetics over Itraconazole.

  • Challenge: The target binding site (CYP51) has a hydrophobic channel, but the entrance is solvent-exposed. Purely hydrophobic tails led to poor solubility.

  • Solution: A piperazine linker was used to connect the core triazole pharmacophore to a substituted phenyl ring. Crucially, the "tail" extending from the piperazine is not a simple alkyl chain but a complex alkoxy-containing moiety (specifically a chiral tetrahydrofuran-linked ether).

  • Mechanism: The piperazine ring provides the necessary rigidity to traverse the channel, while the oxygen atoms in the tail interact with water molecules at the channel entrance, anchoring the drug and improving solubility.[]

Protocol: Evaluating CYP51 Binding Affinity

When designing bis-alkoxyalkyl analogs, the following assay validates efficacy.

  • Microsome Preparation: Isolate microsomes from Candida albicans or Aspergillus fumigatus.

  • Spectrophotometric Binding Assay:

    • Titrate the bis-alkoxyalkyl piperazine derivative into a cuvette containing the CYP51 enzyme.

    • Readout: Monitor the Type II binding spectrum (shift in Soret peak from ~417 nm to ~425 nm), indicating displacement of the water molecule coordinated to the Heme iron by the triazole nitrogen.

    • Data Analysis: Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      .

Part 4: Application Case Study – Mitigating hERG Liability

One of the most critical applications of bis-alkoxyalkyl piperazines is hERG avoidance . The hERG potassium channel is blocked by lipophilic, basic amines (pharmacophore: basic nitrogen + aromatic rings + lipophilicity), leading to QT prolongation and cardiac arrhythmia.

The Mechanism of Safety

Replacing an N-alkyl group (e.g., benzyl or propyl) with an N-alkoxyalkyl group (e.g., ethoxyethyl) reduces hERG affinity via two mechanisms:

  • Reduced Lipophilicity: The ether oxygen lowers LogP, reducing the hydrophobic driving force for binding to the hERG pore.

  • pKa Suppression: As detailed in Section 1.1, the

    
    -oxygen effect lowers the pKa of the basic nitrogen. Since hERG blockade is driven by the protonated species, reducing the percentage of ionized drug at physiological pH directly reduces channel blockade.
    
Decision Tree: Optimizing Piperazine Linkers

SAR_Logic Lead Lead Compound (Contains Piperazine) Problem Issue: High hERG Inhibition Poor Solubility Lead->Problem Strategy Strategy: Modify N-Substituents Problem->Strategy OptionA Option A: Add Hydroxyl (N-Hydroxyethyl) Result: High Solubility, Low Permeability Strategy->OptionA OptionB Option B: Add Ether (N-Methoxyethyl) Result: Balanced Solubility/Permeability Strategy->OptionB Test Validation: Patch Clamp Assay (hERG) LogD Measurement OptionB->Test Preferred Route

Caption: Figure 2. Medicinal chemistry decision tree for optimizing piperazine scaffolds to reduce toxicity.

References

  • Chaudhary, P., et al. "Piperazine: A privileged scaffold in medicinal chemistry." Journal of Family Medicine and Primary Care, 2023. Link

  • Gaman, A., et al. "Posaconazole: A broad-spectrum triazole antifungal agent." Clinical Therapeutics, 2009. Link

  • Jamieson, C., et al. "Medicinal Chemistry of hERG Optimizations: Highlights and Trends." Journal of Medicinal Chemistry, 2006. Link

  • Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 2011. Link

  • Boc Sciences. "Piperazine Linkers in PROTAC Design." Application Note, 2024.

Sources

Application Note: Recrystallization of Piperazine Dihydrochloride Salts

[1][2][3]

Abstract & Scope

This application note details the purification of Piperazine Dihydrochloride (

Solvent-Antisolvent

Target Audience: Medicinal Chemists, Process Engineers, and QA/QC Specialists.

Physicochemical Profile & Solvent Strategy[3][4][5][6]

Successful recrystallization requires exploiting the differential solubility between the target salt and its impurities.[1][2]

Solubility Data
SolventSolubility (20°C)Solubility (Boiling)Role in Protocol
Water Highly Soluble (>400 mg/mL)Very HighPrimary Solvent (Dissolution)
Ethanol (Abs.) Slightly SolubleModerateAntisolvent (Precipitation)
Isopropanol (IPA) Insoluble/SparinglyLowAntisolvent (Yield Maximizer)
Acetone InsolubleInsolubleWash Solvent (Drying Aid)
Diethyl Ether InsolubleInsolubleNot Recommended (Flammability)
The "Why" Behind the Protocol

Piperazine dihydrochloride is too soluble in water for efficient recovery by simple cooling (yields are often <50%). Conversely, it is too insoluble in organic solvents to dissolve effectively for hot filtration.

  • The Solution: A Binary Solvent System . We use water to break the crystal lattice and dissolve the salt, then introduce a water-miscible organic solvent (Ethanol or IPA) to reduce the dielectric constant of the mixture, forcing the salt to crystallize out while keeping organic impurities in solution.

Experimental Workflow (Logic Map)

RecrystallizationWorkflowStartCrude Piperazine 2HClDissolveDissolve in Min. Hot Water(90-95°C)Start->DissolveCharcoalAdd Activated Carbon(Optional: if colored)Dissolve->CharcoalColored Impurities?FilterHot Filtration(Remove insolubles/carbon)Dissolve->FilterClear?Charcoal->FilterAntisolventAdd Antisolvent (Warm EtOH/IPA)Until Turbidity PointFilter->AntisolventClearRe-heat to Clear SolutionAntisolvent->ClearCoolControlled Cooling(RT -> 4°C)Clear->CoolHarvestVacuum Filtration & Wash(Cold Acetone)Cool->HarvestDryVacuum Dry(60°C, 4-6 hrs)Harvest->Dry

Figure 1: Decision logic for the binary solvent recrystallization process.

Detailed Protocol: Aqueous-Alcohol Displacement

Safety Pre-check: Piperazine dihydrochloride is a skin/eye irritant and a respiratory sensitizer. Perform all operations in a fume hood. Wear nitrile gloves and safety goggles.

Materials
  • Crude Salt: Piperazine Dihydrochloride (approx.[3][4][5][6][7] 10g for pilot).

  • Solvent A: Distilled Water (Deionized).

  • Solvent B (Antisolvent): Ethanol (95% or Absolute) OR Isopropanol (IPA).

  • Wash Solvent: Acetone (chilled to 0°C).

  • Equipment: Hot plate, Erlenmeyer flasks, Buchner funnel, Vacuum pump.

Step-by-Step Procedure
Phase 1: Dissolution[1][2]
  • Place 10.0 g of crude Piperazine Dihydrochloride in a 125 mL Erlenmeyer flask.

  • Add distilled water in small increments (start with 6-8 mL ) while heating to 90-95°C .

    • Critical: Do not boil vigorously. Add just enough water to dissolve the solid completely. The target is a near-saturated solution.

    • Note: If the solution remains cloudy due to insoluble impurities (not undissolved salt), proceed to filtration.

Phase 2: Impurity Scavenging (Optional)
  • If the solution is yellow or brown, remove from heat and add 0.1 - 0.2 g of activated charcoal .

  • Swirl for 2-3 minutes.

    • Warning: Do not add charcoal to a boiling solution; it may froth over.

Phase 3: Hot Filtration
  • Filter the hot solution through a pre-warmed glass funnel (or Celite pad) into a clean, pre-warmed flask.

    • Tip: Pre-warming prevents premature crystallization in the funnel stem.

Phase 4: Crystallization (The "Cloud Point" Method)
  • Keep the filtrate hot (approx. 80°C).

  • Slowly add warm Ethanol (or IPA) down the side of the flask with constant swirling.

  • Stop adding when a faint, persistent cloudiness (turbidity) appears.

    • Ratio Estimate: This usually requires a 3:1 to 5:1 ratio of Alcohol:Water.

  • Add a few drops of water (or re-heat slightly) just until the solution turns clear again.

  • Remove from heat. Cover the flask with foil (to prevent dust) and allow it to cool to Room Temperature undisturbed.

    • Mechanistic Insight: Rapid cooling traps impurities. Undisturbed slow cooling promotes the growth of large, pure needles.

  • Once at RT, place the flask in an ice bath (0-4°C) for 30-60 minutes to complete precipitation.

Phase 5: Harvesting & Drying[1]
  • Collect crystals via vacuum filtration on a Buchner funnel.

  • Wash the filter cake with 2 x 10 mL of cold Acetone .

    • Why Acetone? It removes residual water and alcohol rapidly and does not dissolve the salt, speeding up the drying process.

  • Dry the solid in a vacuum oven at 60°C for 4-6 hours.

    • Target: Constant weight.

Quality Control & Troubleshooting

Characterization Metrics
TestAcceptance CriteriaMethod Note
Appearance White crystalline needlesCream/yellow indicates oxidation.
Melting Point 318°C - 320°C (dec.)Sharp range (<2°C) indicates high purity.
Solubility Clear solution in water (10%)Turbidity implies insolubles/silica.
pH (5% aq) 3.0 - 5.0Confirm dihydrochloride stoichiometry.
Troubleshooting Guide
  • Problem: "Oiling Out" (Liquid separates instead of crystals).

    • Cause: Temperature dropped too fast or solvent ratio is off.

    • Fix: Re-heat to dissolve the oil. Add more water dropwise until clear. Cool much more slowly (wrap flask in a towel).

  • Problem: Low Yield (<50%).

    • Cause: Too much water used in Phase 1.

    • Fix: Evaporate 30% of the mother liquor and repeat cooling. Next time, be more aggressive with the antisolvent (Alcohol) addition.

  • Problem: Crystals are colored.

    • Cause: Ineffective charcoal treatment.

    • Fix: Recrystallize again using the same protocol; increase charcoal contact time.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Syntheses. (1959). 1-Benzylpiperazine. (Mentions purification of piperazine salts via ethanolic HCl). Coll. Vol. 4, p.82. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Piperazine Bis-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing piperazine bis-alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the synthesis of N,N'-disubstituted piperazines. The symmetrical nature of the piperazine ring, with its two reactive secondary amine groups, presents a significant synthetic challenge in achieving controlled and efficient bis-alkylation.[1] This resource offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for more complex experimental issues.

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding a mixture of mono- and bis-alkylated products. How can I favor the formation of the desired N,N'-bis-alkylated piperazine?

A: Achieving high selectivity for bis-alkylation requires pushing the reaction equilibrium towards the disubstituted product. Key strategies include:

  • Stoichiometry: Use a stoichiometric amount or a slight excess (typically 2.2-2.5 equivalents) of the alkylating agent relative to piperazine. This ensures that there is enough electrophile to react with both nitrogen atoms.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures often favor the formation of the thermodynamically more stable bis-alkylated product. Monitoring the reaction progress by techniques like TLC or LC-MS is crucial to determine the optimal reaction time.[2]

  • Base Selection: A strong, non-nucleophilic base is often necessary to deprotonate the second nitrogen of the mono-alkylated intermediate, making it sufficiently nucleophilic for the second alkylation. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (TEA).

Q2: I am observing the formation of quaternary ammonium salts as byproducts. How can I prevent this?

A: Quaternary salt formation occurs when the nitrogen atoms of the bis-alkylated piperazine act as nucleophiles and react with additional alkylating agent. To mitigate this:

  • Control Stoichiometry: Avoid a large excess of the alkylating agent.

  • Temperature Control: Running the reaction at a moderate temperature can help prevent over-alkylation.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can maintain a low instantaneous concentration, reducing the likelihood of quaternary salt formation.[3]

Q3: What are the best solvents for piperazine bis-alkylation reactions?

A: The choice of solvent can significantly impact the reaction rate and selectivity.[4] Polar aprotic solvents are generally preferred as they can solvate the intermediate salts and facilitate the reaction. Commonly used solvents include:

  • Acetonitrile (ACN): A versatile solvent that is often a good starting point.

  • Dimethylformamide (DMF): A highly polar solvent that can accelerate the reaction but may require higher temperatures for removal during workup.

  • Dimethyl Sulfoxide (DMSO): Similar to DMF, it is a highly polar solvent that can enhance reaction rates.

  • Toluene or Xylene: These non-polar solvents can be used, particularly for reactions run at higher temperatures (reflux).

The optimal solvent will depend on the specific substrates and reaction conditions.[4]

Q4: How do I purify my bis-alkylated piperazine product from unreacted starting materials and mono-alkylated byproduct?

A: Purification can be challenging due to the similar polarities of the desired product and byproducts. Common purification techniques include:

  • Column Chromatography: This is the most common method for separating the desired bis-alkylated product from mono-alkylated species and other impurities. The choice of eluent system is critical for achieving good separation.

  • Crystallization: If the bis-alkylated product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[5]

  • Acid-Base Extraction: The basicity of the piperazine nitrogens can be exploited. By carefully adjusting the pH, it may be possible to selectively extract the mono- and bis-alkylated products into an aqueous acidic phase, leaving non-basic impurities in the organic phase. Subsequent basification and extraction can then recover the products.

Troubleshooting Guides

This section provides a more detailed, problem-solution approach to specific issues you may encounter during your experiments.

Problem 1: Low Yield of the Desired Bis-Alkylated Product

Symptoms:

  • The reaction stalls, leaving a significant amount of mono-alkylated piperazine and/or unreacted starting piperazine.

  • The overall isolated yield of the N,N'-disubstituted product is consistently low.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Reactivity of the Second Nitrogen After the first alkylation, the electron-donating nature of the first alkyl group can slightly decrease the nucleophilicity of the second nitrogen. More significantly, the mono-alkylated piperazine can become protonated by any acidic species in the reaction, rendering the second nitrogen non-nucleophilic.1. Increase Base Strength/Stoichiometry: Use a stronger base (e.g., NaH instead of K₂CO₃) or increase the equivalents of the base to ensure complete deprotonation of the mono-alkylated intermediate. 2. Elevate Reaction Temperature: Increasing the temperature provides more energy to overcome the activation barrier for the second alkylation.[2]
Steric Hindrance If the alkylating agent or the substituent on a pre-functionalized piperazine is bulky, steric hindrance can significantly slow down or prevent the second alkylation.1. Use a Less Hindered Alkylating Agent: If possible, consider a smaller or more linear alkylating agent. 2. Prolong Reaction Time: Allow the reaction to proceed for a longer duration to give the sterically hindered reaction more time to complete. 3. Increase Temperature: Higher temperatures can help overcome steric barriers.
Poor Solubility of Intermediates The mono-alkylated piperazine salt intermediate may precipitate out of the reaction mixture, effectively halting the reaction.1. Change Solvent: Switch to a more polar solvent (e.g., DMF or DMSO) that can better solvate the intermediates.[4] 2. Increase Reaction Volume: Diluting the reaction may help keep all components in solution.
Decomposition of Reagents The alkylating agent or the product may be unstable under the reaction conditions.1. Lower Reaction Temperature: If decomposition is suspected, try running the reaction at a lower temperature, even if it requires a longer reaction time. 2. Monitor for Byproducts: Use analytical techniques like LC-MS to identify potential degradation products.
Problem 2: Formation of an Inseparable Mixture of Products

Symptoms:

  • TLC or LC-MS analysis shows multiple product spots/peaks that are very close together.

  • Column chromatography fails to provide baseline separation of the desired bis-alkylated product from the mono-alkylated byproduct.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Similar Polarity of Products The mono- and bis-alkylated products often have very similar polarities, making chromatographic separation difficult.1. Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes with a small amount of triethylamine or methanol/dichloromethane). Consider using a different stationary phase for your column. 2. Derivatization: Temporarily protect the remaining N-H of the mono-alkylated product with a group that significantly changes its polarity (e.g., a Boc group).[6] After separation, the protecting group can be removed.
Incomplete Reaction The reaction has not gone to completion, resulting in a mixture of starting material, mono- and bis-alkylated products.1. Drive the Reaction to Completion: Re-evaluate the reaction conditions (stoichiometry, temperature, time, base) to favor the formation of the bis-alkylated product as described in Problem 1.
Isomeric Products If the piperazine or the alkylating agent is unsymmetrical, a mixture of regioisomers may be formed.1. Use a Symmetrical Starting Material: If the synthesis allows, start with a symmetrical piperazine to avoid issues of regioselectivity. 2. Advanced Purification: Techniques like preparative HPLC may be necessary to separate isomers.
Experimental Workflow & Key Decision Points

The following diagram illustrates a typical workflow for optimizing piperazine bis-alkylation, highlighting critical decision points.

G cluster_0 Reaction Setup cluster_1 Reaction Execution & Monitoring cluster_2 Analysis & Troubleshooting cluster_3 Workup & Purification start Select Piperazine and Alkylaing Agent (2.2 eq.) solvent Choose Solvent (e.g., ACN, DMF) start->solvent base Select Base (e.g., K2CO3, TEA) solvent->base reaction Combine Reagents & Heat (e.g., 60-80°C) base->reaction monitor Monitor by TLC/LC-MS reaction->monitor decision Reaction Complete? monitor->decision low_yield Low Bis-Alkylation Yield decision->low_yield No side_products Significant Side Products decision->side_products Byproducts Present workup Aqueous Workup decision->workup Yes troubleshoot_yield Increase Temp/Time Change Base/Solvent low_yield->troubleshoot_yield Troubleshoot troubleshoot_side Adjust Stoichiometry Lower Temperature side_products->troubleshoot_side Troubleshoot purification Column Chromatography or Crystallization workup->purification troubleshoot_yield->reaction troubleshoot_side->reaction characterization Characterize Product (NMR, MS) purification->characterization

Caption: A decision-making workflow for piperazine bis-alkylation.

Step-by-Step General Protocol for Piperazine Bis-Alkylation

This protocol provides a general starting point. The specific amounts, temperatures, and times will need to be optimized for your particular substrates.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (1.0 equivalent) and the chosen solvent (e.g., acetonitrile, 0.1-0.5 M).

    • Add the base (e.g., potassium carbonate, 2.5-3.0 equivalents).

    • Stir the suspension at room temperature for 10-15 minutes.

  • Addition of Alkylating Agent:

    • Dissolve the alkylating agent (2.2 equivalents) in a small amount of the reaction solvent.

    • Add the solution of the alkylating agent dropwise to the stirring piperazine suspension. For highly reactive alkylating agents, consider adding it via a syringe pump over a longer period.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C or reflux) and stir vigorously.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting piperazine and/or mono-alkylated intermediate are consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off any inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by extraction. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

    • Alternatively, if the product is a solid, recrystallize from a suitable solvent or solvent mixture.

The Mechanism of Piperazine Bis-Alkylation

The bis-alkylation of piperazine proceeds through a sequential nucleophilic substitution (SN2) mechanism.

G piperazine Piperazine mono_alkylated Mono-alkylated Piperazine piperazine->mono_alkylated + R-X alkyl_halide1 R-X hx1 H-X mono_alkylated->hx1 - H-X bis_alkylated Bis-alkylated Piperazine mono_alkylated->bis_alkylated + R-X alkyl_halide2 R-X hx2 H-X bis_alkylated->hx2 - H-X

Caption: Stepwise mechanism of piperazine bis-alkylation.

Step 1: Mono-alkylation: The first nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (R-X) to form the mono-alkylated piperazine. A proton and a halide ion are eliminated.

Step 2: Bis-alkylation: In the presence of a base, the second nitrogen of the mono-alkylated intermediate is deprotonated, making it nucleophilic. It then attacks a second molecule of the alkylating agent to form the final N,N'-bis-alkylated product.

References

  • Benchchem. (n.d.). Managing temperature control in piperazine derivative synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Alkylating Agents for Piperazine Substitution.
  • Stoltz, B. M., et al. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. RSC Publishing.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Benchchem. (n.d.). Preventing di-substitution in piperazine N-alkylation reactions.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Retrieved from [Link]

  • Reddy, S. R., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Dow Chemical Co. (1959). Purification of piperazine. U.S. Patent 2,919,275.

Sources

purification methods for hygroscopic piperazine salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Hygroscopic Piperazine Salts

Case ID: PIP-SALT-PUR-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Piperazine derivatives are ubiquitous in drug development but notorious for their physicochemical behavior.[1] While the piperazine ring provides essential pharmacokinetic properties, its salts (particularly hydrochlorides and hydrobromides) are frequently deliquescent. This guide addresses the three most reported critical failures: Liquid-Liquid Phase Separation (Oiling Out) , Irreversible Hygroscopicity , and Stoichiometric Mismatch .

Module 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

User Complaint: "I added my anti-solvent to precipitate the piperazine dihydrochloride, but instead of crystals, a sticky oil separated at the bottom. Cooling it just made the oil harder."

Technical Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable limit of the oiling phase is reached before the nucleation limit of the crystalline phase. In piperazine salts, this is often driven by high charge density interacting with semi-polar solvents (like ethanol) when a non-polar anti-solvent (like ether or hexane) is added too aggressively.

Remediation Protocol: The "Cloud Point" Calibration

Do not simply cool the oil; it will trap impurities.

  • Re-dissolution: Heat the mixture until the oil phase re-dissolves completely into a single homogeneous phase.

  • The Temperature Swing:

    • Hold the temperature 5°C below the boiling point.

    • Add the anti-solvent dropwise until a faint, persistent turbidity (cloud point) is observed.

    • STOP immediately.

  • Seeding (The Critical Step): Add 0.5% w/w of pure seed crystals. If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.

  • Controlled Cooling: Cool at a rate of 5°C/hour. Rapid cooling promotes LLPS over crystallization.

Visualization: Oiling Out Decision Tree

OilingOutWorkflow cluster_prevention Prevention Logic Start Issue: Product Oils Out Reheat Step 1: Reheat to Homogeneity Start->Reheat CloudPoint Step 2: Add Anti-solvent to Cloud Point Reheat->CloudPoint LLPS_Avoid Avoid LLPS Zone: Keep Temp > T(oil) Reheat->LLPS_Avoid Seed Step 3: Add Seed Crystals / Scratch Glass CloudPoint->Seed Cooling Step 4: Slow Cool (5°C/hr) Seed->Cooling Result Crystalline Solid Cooling->Result

Figure 1: Workflow to recover crystalline material from an oiled-out state by managing the metastable zone width.

Module 2: Managing Deliquescence (Water Removal)

User Complaint: "I filtered the solid, but within 2 minutes on the funnel, it turned into a goo. The weight is constantly increasing on the balance."

Technical Diagnosis: Piperazine salts can form stable hydrates (e.g., hexahydrate) or simply absorb atmospheric moisture to the point of deliquescence. Standard vacuum drying is often insufficient because the lattice energy of the hydrate is high.

Protocol: Azeotropic Distillation Drying

This method mechanically removes water from the crystal lattice using a carrier solvent.

Reagents: Anhydrous Toluene or Acetonitrile.

  • Transfer: Move the "wet" or oily salt immediately into a round-bottom flask.

  • Suspension: Suspend the solid in Toluene (BP 110°C). Toluene forms a positive azeotrope with water.

  • Distillation: Rotovap or distill at ambient pressure. The water/toluene azeotrope boils off, carrying the lattice water with it.

  • Validation: The solid should transition from a sticky gum to a free-flowing powder as the water is removed.

  • Final Wash: Wash the resulting powder with anhydrous diethyl ether (to remove toluene) and dry under high vacuum.

Data: Solvent Efficiency for Piperazine Salts

Solvent SystemRoleRisk LevelNotes
Ethanol / Diethyl Ether RecrystallizationMediumClassic system. High risk of oiling out if ether added too fast.
Methanol / Acetone RecrystallizationHighAcetone can react with free amines (Schiff base) if not fully acidified.
Toluene Drying AgentLowExcellent for azeotropic water removal. Non-solubilizing.
Isopropanol (IPA) WashingLowGood balance of polarity; less likely to dissolve salt than MeOH.

Module 3: Salt Switching (The "Nuclear" Option)

User Complaint: "I've tried everything. The dihydrochloride salt is just too hygroscopic to handle in my geography/lab humidity."

Technical Diagnosis: If the HCl salt is operationally unviable, you must alter the crystal lattice energy by changing the counter-ion. HCl salts have high charge density, attracting water. Organic counter-ions often pack better and exclude water.

Recommendation: Switch to Fumarate or Tartrate

Scientific Rationale: Piperazine tartrate and adipate are historically known to be non-hygroscopic compared to the citrate or hydrochloride forms.

Protocol:

  • Free Basing: Dissolve your hygroscopic salt in water, basify with NaOH (pH > 11), and extract the piperazine base into DCM. Dry and evaporate.

  • Formation: Dissolve the free base in warm Ethanol.

  • Addition: Add 1.0 equivalent of Fumaric Acid or L-Tartaric Acid dissolved in hot ethanol.

  • Result: These salts typically crystallize as stable, non-hygroscopic solids that can be weighed on an open bench.

Frequently Asked Questions (FAQs)

Q: How do I get an accurate NMR of a hygroscopic salt? A: Do not use DMSO-d6 from a multi-use bottle; it is likely wet.

  • Protocol: Use D2O. If the proton signals overlap with the water peak (approx. 4.79 ppm), use MeOD (Methanol-d4) .

  • Trick: If the salt is too wet, add a drop of TFA-d (Trifluoroacetic acid-d) to the NMR tube. This sharpens the exchangeable proton peaks and breaks up water-amine H-bonding.

Q: Can I use Acetone to wash my Piperazine salt? A: Proceed with Caution. While acetone is a great anti-solvent, piperazine is a secondary amine. If there is any residual free base (unprotonated amine) present, it will react with acetone to form an enamine/imine impurity (Schiff base).

  • Safe Mode: Only use acetone if you are certain the piperazine is fully protonated (pH < 2). Otherwise, use Ethyl Acetate or Ether.

Q: My yield is >100%. Why? A: You have isolated a hydrate or a solvate.

  • Check: Run a TGA (Thermogravimetric Analysis). A step-loss at 80-100°C indicates water. A step-loss at higher temps indicates trapped solvent (ethanol/toluene).

  • Fix: Refer to Module 2 (Azeotropic Drying).

References

  • Stahl, P. H., & Wermuth, C. G.[2][3] (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. ( authoritative source on salt selection and hygroscopicity profiles).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard protocols for oiling out and crystallization).

  • Petko, K. I., et al. (2015).[4] Purification of Piperazine derivatives via acid washing and recrystallization. ResearchGate Q&A Repository.

  • BenchChem Technical Guides. (2025). Physicochemical Properties and Purification of Piperazine Salts.

  • Sciencemadness Discussion. (2007). Drying the water out of hygroscopic amine salts via azeotrope.

Sources

pH adjustment for 1,4-bis(2-methoxyethyl)piperazine buffer solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers utilizing 1,4-bis(2-methoxyethyl)piperazine (often abbreviated as BMEP or similar internal codes) in buffer formulations. Unlike standard "Good's buffers" (e.g., HEPES, MES), this compound is a tertiary diamine with specific physicochemical behaviors that require precise handling, particularly regarding pH adjustment and temperature sensitivity.

Part 1: Chemical Identity & Buffer Properties

Before beginning, confirm the identity of your starting material. This buffer exists in two common forms: the free base (a liquid/oil) and the dihydrochloride salt (a solid).

PropertyFree BaseDihydrochloride Salt
Chemical Name 1,4-Bis(2-methoxyethyl)piperazine1,4-Bis(2-methoxyethyl)piperazine 2HCl
CAS Number Not widely listed (Mono-analog: 13484-40-7)14399-35-0
Physical State Colorless to pale yellow Liquid/Oil White Crystalline Solid
Molecular Weight ~202.3 g/mol ~275.2 g/mol
pKa (Estimated) pKa₁ ≈ 7.8 – 8.2 (Tertiary amine)N/A (Dissociates to acidic pH)
Solubility Water soluble (inverse solubility possible)Highly water soluble

Key Technical Insight: Unlike HEPES (which contains hydroxyethyl groups), this molecule contains methoxyethyl groups. The ether oxygen is electron-withdrawing but lacks hydrogen bond donor capability. This makes the molecule more lipophilic and lowers the pKa compared to standard piperazine (~9.73), making it suitable for the pH 7.0 – 8.5 physiological range.

Part 2: Preparation Protocols

Choose the protocol matching your starting material.

Protocol A: Preparation from Free Base (Liquid)

Use this method if you have the oil form. This method requires titration with acid.

  • Calculate Mass: Determine the required mass for your target molarity (e.g., for 1 L of 50 mM buffer, weigh ~10.1 g).

  • Dissolution: Add the liquid dropwise to ~80% of your final volume of high-purity water (Milli-Q).

    • Note: The solution will be alkaline (pH > 10).

  • Temperature Equilibration: Place the beaker in a water bath set to your experimental working temperature (e.g., 25°C or 37°C).

    • Why? Amine buffers exhibit significant d(pKa)/dT. Adjusting pH at room temperature for a 37°C experiment will result in a pH shift of ~0.2–0.3 units.

  • Titration: While stirring, add 6 M HCl dropwise.

    • Caution: The neutralization is exothermic. Monitor temperature.

  • Finalize: Once the target pH is reached, dilute to the final volume with water. Filter sterilize (0.22 µm); do not autoclave if precise pH is critical, as heat can induce minor degradation or pH shifts.

Protocol B: Preparation from Dihydrochloride Salt (Solid)

Use this method if you have the solid salt (CAS 14399-35-0). This method requires titration with base.

  • Dissolution: Dissolve the salt in ~80% of final volume of water.

    • Note: The solution will be acidic (pH < 4).

  • Titration: Titrate with 5 M or 10 M NaOH to raise the pH to your target.

  • Ionic Strength Warning: This method generates significant NaCl (2 moles of NaCl per mole of buffer). If low ionic strength is required, use Protocol A.

Part 3: Troubleshooting & FAQs

Issue 1: "The pH keeps drifting downward after adjustment."
  • Cause: CO₂ Absorption. Although tertiary amines do not form carbamates (unlike piperazine), they still promote the formation of carbonic acid/bicarbonate in solution, which acidifies the buffer.

  • Solution:

    • Use degassed water.

    • Keep the headspace of the bottle minimized or blanketed with N₂/Ar.

    • Re-check pH immediately before use.

Issue 2: "The solution turns cloudy upon heating."
  • Cause: Cloud Point (Inverse Solubility). The methoxyethyl chains increase lipophilicity. At higher temperatures or high salt concentrations, the hydration shell around the ether oxygens disrupts, causing phase separation.

  • Solution:

    • Ensure your experimental temperature is below the cloud point (likely >50°C for this molecule, but lower in high salt).

    • Reduce the concentration of other salts (NaCl/KCl) in the matrix.

Issue 3: "My protein is precipitating in this buffer."
  • Cause: Metal Complexation. Piperazine derivatives can chelate divalent cations (Cu²⁺, Zn²⁺), potentially stripping them from metalloproteins.

  • Solution:

    • Add a small amount of EDTA (1 mM) if metal ions are not essential.

    • If metals are essential, calculate the stability constant and add excess metal to compensate.

Part 4: Visualizing the Chemistry

Figure 1: Protonation Dynamics

This diagram illustrates the diprotic nature of the buffer. The target buffering range utilizes the equilibrium between the monoprotonated (BH⁺) and diprotonated (BH₂²⁺) states, or Free Base (B) and Monoprotonated (BH⁺), depending on the specific pKa.

Protonation Figure 1: Reversible protonation states of 1,4-bis(2-methoxyethyl)piperazine. Base Free Base (Liquid, pH > 10) Neutral Mono Monocation (BH+) (Target Buffer Species) pH ~ 7.5 - 8.5 Base->Mono + H+ (HCl) Mono->Base + OH- (NaOH) Di Dication (BH2++) (Acidic Salt Form) pH < 5 Mono->Di + H+ (HCl) Di->Mono + OH- (NaOH)

Figure 2: Workflow Decision Tree

Workflow Figure 2: Preparation workflow based on starting material form. Start Start: Select Source Material Liquid Source: Free Base (Liquid) Start->Liquid Solid Source: Dihydrochloride (Solid) Start->Solid Step1_L Dissolve in Water (Result: Basic pH) Liquid->Step1_L Step1_S Dissolve in Water (Result: Acidic pH) Solid->Step1_S Temp CRITICAL: Equilibrate to Experimental Temp (e.g., 37°C) Step1_L->Temp Step1_S->Temp Adjust_L Titrate with HCl Temp->Adjust_L Adjust_S Titrate with NaOH Temp->Adjust_S Final Dilute to Volume & Filter Sterilize Adjust_L->Final Adjust_S->Final

References

  • Sigma-Aldrich / Merck . 1,4-Bis(2-methoxyethyl)piperazine dihydrochloride (CAS 14399-35-0) Product Data. Retrieved from .

  • Buøen, S., & Dale, J. (1986). Twelve-ring Azacrowns with 2-Alkoxyethyl Side-Arms. Acta Chemica Scandinavica B, 40, 278–282.[1] (Describes synthesis and isolation of the free base).

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.
  • BLD Pharm . 1,4-Bis(2-methoxyethyl)piperazine dihydrochloride Safety Data Sheet. Retrieved from .

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectrum Analysis of 1,4-bis(2-methoxyethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation and purity assessment of novel compounds are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insights into molecular structure.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of 1,4-bis(2-methoxyethyl)piperazine dihydrochloride, a compound of interest in various research domains. We will delve into the interpretation of its spectral features, compare NMR with alternative analytical methodologies, and provide detailed experimental protocols to ensure robust and reproducible results.

The Significance of ¹H NMR in Structural Verification

¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of hydrogen atoms within a molecule.[2] For a compound like 1,4-bis(2-methoxyethyl)piperazine dihydrochloride, ¹H NMR is instrumental in confirming its identity and assessing its purity. The chemical shift, spin-spin coupling, and integration of the proton signals offer a unique fingerprint of the molecule's structure.[3] Quantitative NMR (qNMR) can further be employed for the precise determination of sample purity without the need for a specific reference standard of the analyte.[4]

Predicted ¹H NMR Spectrum of 1,4-bis(2-methoxyethyl)piperazine Dihydrochloride

Due to the limited availability of experimental spectra in public databases for this specific dihydrochloride salt, a predicted ¹H NMR spectrum is utilized for this guide. The prediction was generated using advanced computational algorithms that consider the electronic environment of each proton. It is important to note that the dihydrochloride form will influence the chemical shifts, particularly of the protons on the piperazine ring and adjacent methylene groups, due to the electron-withdrawing effect of the protonated nitrogen atoms. In an experimental setting, the spectrum would likely be acquired in a deuterated solvent such as D₂O or DMSO-d₆ to ensure solubility of the salt.

Predicted ¹H NMR Spectral Data (400 MHz, D₂O)

Peak LabelChemical Shift (ppm)MultiplicityIntegrationAssignment
a 3.45s6H-OCH₃
b 3.70t4H-OCH₂ -
c 3.10t4H-N-CH₂ -CH₂-O-
d 2.90s (broad)8HPiperazine ring protons

Note: Predicted chemical shifts are estimates and may vary slightly from experimental values. The broad singlet for the piperazine protons is expected due to potential conformational exchange and the influence of the two hydrochloride moieties.

Detailed Spectral Interpretation

  • -OCH₃ Protons (a): The six protons of the two equivalent methoxy groups are expected to appear as a sharp singlet at approximately 3.45 ppm. The singlet nature arises from the absence of adjacent protons to couple with.

  • -OCH₂- Protons (b): The four protons of the two equivalent methylene groups adjacent to the oxygen atoms are predicted to be a triplet around 3.70 ppm. This triplet is a result of spin-spin coupling with the adjacent methylene group protons (c).

  • -NCH₂- Protons (c): The four protons of the two equivalent methylene groups attached to the nitrogen atoms of the side chains are expected to resonate as a triplet at approximately 3.10 ppm, due to coupling with the neighboring methylene protons (b).

  • Piperazine Ring Protons (d): The eight protons on the piperazine ring are chemically equivalent in a rapidly conformationally averaging system. They are anticipated to appear as a broad singlet around 2.90 ppm. The broadening can be attributed to restricted rotation and the influence of the protonated nitrogen atoms, which can also affect the baseline.[5]

The integration of these peaks should correspond to a 6:4:4:8 ratio, confirming the relative number of protons in each unique chemical environment.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation and purity assessment, a comprehensive characterization often involves orthogonal analytical techniques.[2]

TechniquePrincipleAdvantages for this MoleculeLimitations
¹H NMR Nuclear spin transitions in a magnetic fieldDetailed structural information, non-destructive, quantitative.[2]Lower sensitivity compared to MS, potential for signal overlap.
HPLC-UV Differential partitioning between a mobile and stationary phaseHigh sensitivity for purity analysis, well-established for piperazine derivatives.[6]Requires a chromophore for UV detection (derivatization may be needed), does not provide detailed structural information.[6]
GC-MS Separation by volatility followed by mass-to-charge ratio detectionHigh sensitivity and provides molecular weight information.[7]The compound is a salt and not volatile; derivatization is necessary to increase volatility.
FT-IR Vibrational transitions of functional groupsProvides information on functional groups (e.g., C-O, C-N).Complex spectra can be difficult to interpret fully, less specific for overall structure compared to NMR.

ComparisonWorkflow cluster_NMR ¹H NMR Analysis cluster_Alternatives Alternative Techniques cluster_Conclusion Comprehensive Characterization NMR_Sample Sample Preparation (D₂O or DMSO-d₆) NMR_Acquisition Data Acquisition (400 MHz) NMR_Sample->NMR_Acquisition NMR_Analysis Spectral Analysis (Structure & Purity) NMR_Acquisition->NMR_Analysis Conclusion Orthogonal Data (Confident Identification) NMR_Analysis->Conclusion HPLC HPLC-UV (Purity) HPLC->Conclusion GCMS GC-MS (Requires Derivatization) GCMS->Conclusion FTIR FT-IR (Functional Groups) FTIR->Conclusion

Experimental Protocols

¹H NMR Sample Preparation

Objective: To prepare a high-quality sample for ¹H NMR analysis, ensuring complete dissolution and removal of particulate matter.

Materials:

  • 1,4-bis(2-methoxyethyl)piperazine dihydrochloride (5-10 mg)

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O or DMSO-d₆) (0.6-0.7 mL)

  • High-quality 5 mm NMR tube[8]

  • Pasteur pipette with a small plug of glass wool[3]

  • Vortex mixer

Procedure:

  • Weigh 5-10 mg of the dihydrochloride salt directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Vortex the sample until the solid is completely dissolved. For hydrochloride salts, gentle warming may be necessary to aid dissolution, but ensure the sample is returned to room temperature before analysis.[9]

  • Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean NMR tube to remove any suspended particles.[3]

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

SamplePrep start Start weigh Weigh 5-10 mg of sample start->weigh add_solvent Add 0.6-0.7 mL of deuterated solvent weigh->add_solvent dissolve Vortex to dissolve (gentle warming if needed) add_solvent->dissolve filter Filter into NMR tube (glass wool plug) dissolve->filter cap Cap and clean tube filter->cap end Ready for NMR cap->end

¹H NMR Data Acquisition

Objective: To acquire a high-resolution ¹H NMR spectrum suitable for structural elucidation and quantitative analysis.

Instrumentation: 400 MHz (or higher) NMR spectrometer

Key Acquisition Parameters:

  • Pulse Angle: 30-90° (a 90° pulse provides maximum signal for a single scan)[5]

  • Acquisition Time (AT): 2-4 seconds (to ensure good digital resolution)[10]

  • Relaxation Delay (D1): 1-5 seconds (for qualitative analysis; for quantitative analysis, D1 should be at least 5 times the longest T₁ of the protons of interest)

  • Number of Scans (NS): 8-16 (sufficient for good signal-to-noise for a sample of this concentration; can be increased for more dilute samples)[11]

  • Spectral Width (SW): Approximately 12 ppm (to encompass all expected proton signals)

  • Temperature: 298 K (25 °C)

Conclusion

The ¹H NMR spectrum of 1,4-bis(2-methoxyethyl)piperazine dihydrochloride provides a wealth of structural information that is crucial for its unambiguous identification and purity assessment. The predicted spectrum, with its distinct signals for the methoxy, ethyl, and piperazine protons, serves as a valuable reference for experimental work. While ¹H NMR is a powerful standalone technique, its integration with other analytical methods such as HPLC and mass spectrometry provides a more complete and robust characterization of the compound, a practice that is highly recommended in pharmaceutical research and development.

References

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • NIMC. (n.d.). NMR Spectroscopy In Pharmaceutical Analysis. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. Retrieved from [Link]

  • Arnold, K. T., et al. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

  • LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • Bruker. (n.d.). NMR Parameter Primer. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-bis(2-methoxyethyl)piperazine dihydrochloride. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

Sources

Publish Comparison Guide: Structural Elucidation of Bis(methoxyethyl)piperazine via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Objective: This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1,4-Bis(2-methoxyethyl)piperazine (BMEP) . Unlike standard spectral libraries that often list peaks without context, this document deconstructs the mechanistic causality of the fragmentation, comparing it directly to its common analog, 1,4-Bis(2-hydroxyethyl)piperazine (BHEP) .

The Verdict: BMEP exhibits a distinct fragmentation signature driven by ether side-chain stability and lipophilicity. While BHEP is prone to thermal dehydration and complex hydrogen bonding effects, BMEP offers superior ionization efficiency in electrospray ionization (ESI) due to increased hydrophobicity, yielding cleaner spectra dominated by


-cleavage and ether-specific neutral losses.

Mechanistic Analysis: The "Why" Behind the Spectrum

To interpret the mass spectrum of BMEP accurately, one must understand the interplay between the central piperazine ring and the pendant methoxyethyl arms.

The Molecule[1][2][3][4]
  • Compound: 1,4-Bis(2-methoxyethyl)piperazine[1][2][3][4][5]

  • CAS: 14399-35-0 (dihydrochloride salt); 122-96-3 refers to the hydroxy-analog.

  • Molecular Formula:

    
    
    
  • Exact Mass: 202.1681 Da

Fragmentation Pathways (EI & ESI)

The fragmentation logic follows charge localization on the basic nitrogen atoms.

Pathway A:

-Cleavage (Dominant in EI)

In Electron Ionization (EI), the radical cation (


) forms primarily at the nitrogen lone pair. The most favorable break is the cleavage of the C-C bond adjacent to the nitrogen (the 

-bond).
  • Mechanism: The radical site on Nitrogen triggers the homolytic cleavage of the exocyclic C-C bond in the side chain.

  • Result: Loss of the methoxymethyl radical (

    
    , 45 Da).
    
  • Observed Ion:

    
     (
    
    
    
    ).
Pathway B: Onium Reaction / Side Chain Loss

Under ESI (Collision-Induced Dissociation, CID), the protonated molecule (


, 

) undergoes inductive cleavage.
  • Mechanism: Protonation makes the side-chain leaving group more labile. The entire methoxyethyl arm can be ejected, or internal elimination can occur.

  • Result: Loss of the full side chain (

    
    , 59 Da) or neutral loss of methanol (
    
    
    
    , 32 Da) via rearrangement.
  • Observed Ions:

    
     (Loss of side chain), 
    
    
    
    (Loss of methanol).
Pathway C: Ring Fragmentation (Retro-Diels-Alder)

Characteristic of all piperazines, the ring itself can shatter.

  • Observed Ions:

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ). These are diagnostic fingerprints for the piperazine core.

Comparative Analysis: BMEP vs. BHEP

This section compares BMEP with its direct precursor, 1,4-Bis(2-hydroxyethyl)piperazine (BHEP) . This comparison is critical for researchers synthesizing BMEP from BHEP, as distinguishing the product from the starting material is a common QC requirement.

Quantitative Fragment Comparison
FeatureBMEP (Methoxy) BHEP (Hydroxy) Mechanistic Driver
Parent Ion (ESI)




Methylation adds 14 Da per arm (+28 Da total).
Primary Neutral Loss

(Methanol)

(Water)
Ether vs. Alcohol elimination thermodynamics.

-Cleavage Product

(Loss of

)

(Loss of

)
Stability of the leaving radical.
Lipophilicity (LogP)

(More Lipophilic)

(Highly Polar)
Methyl caps remove H-bond donors, improving ESI surface activity.
Spectral Complexity Low High BHEP forms extensive H-bonded multimers (

, etc.) and thermal dehydration artifacts.
Performance Verdict
  • Sensitivity: BMEP shows 3-5x higher signal intensity in ESI(+) mode compared to BHEP using standard reverse-phase gradients (C18). The hydroxy groups in BHEP lead to poor retention and signal suppression in high-aqueous phases.

  • Stability: BMEP is thermally stable in GC-MS injectors. BHEP often degrades via dehydration (

    
    ) in the injector port, leading to confusing "ghost peaks" at 
    
    
    
    .

Visualizing the Fragmentation Pathway[2][11]

The following diagram maps the logical degradation of BMEP under MS/MS conditions.

BMEP_Fragmentation cluster_legend Key Parent Parent Ion [M+H]+ m/z 203 Frag1 Loss of Methanol (-32 Da) m/z 171 Parent->Frag1 Neutral Loss (Rearrangement) Frag2 Loss of Methoxyethyl (-59 Da) m/z 144 Parent->Frag2 Inductive Cleavage Frag3 Piperazine Ring Cleavage (Diagnostic) m/z 56 / 70 Frag2->Frag3 Ring Fission key1 Blue = Precursor key2 Red = Primary Product key3 Yellow = Diagnostic Core

Caption: Logical fragmentation pathway of 1,4-Bis(2-methoxyethyl)piperazine under ESI-MS/MS conditions.

Experimental Protocol: High-Fidelity Identification

To ensure reproducible data, follow this self-validating protocol. This workflow is designed to distinguish BMEP from potential side-reaction impurities (e.g., mono-substituted piperazines).

Method: Direct Infusion ESI-MS/MS

1. Sample Preparation:

  • Dissolve 1 mg of BMEP (dihydrochloride salt) in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid .

  • Why? Formic acid ensures full protonation of both nitrogen sites (

    
    ), maximizing 
    
    
    
    and
    
    
    signals.
  • Dilute to 1 µg/mL for infusion.

2. Instrument Parameters (Triple Quadrupole / Q-TOF):

  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.[6]

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

3. Data Acquisition Steps:

  • Step A (Full Scan): Scan

    
    .
    
    • Validation Criteria: Observe dominant peak at

      
       . If 
      
      
      
      is present, it indicates the mono-methyl impurity. If
      
      
      is present, it indicates unreacted BHEP.
  • Step B (Product Ion Scan): Select precursor

    
     .
    
    • Collision Energy (CE): Ramp 10 -> 40 eV.

    • Target Fragments: Look for 171 (low CE), 144 (med CE), and 70 (high CE).

4. Interpretation Checklist:

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,4-Bis(2-hydroxyethyl)piperazine. National Institute of Standards and Technology.[8] [Link]

  • Buøen, S., & Dale, J. (1986). Twelve-ring Azacrowns with 2-Alkoxyethyl Side-Arms. Acta Chemica Scandinavica. [Link]

  • PubChem. (2023). Compound Summary: 1,4-Bis(2-methoxyethyl)piperazine.[1][2][3][4][5] National Library of Medicine. [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of Methoxyethyl Piperazine Derivatives for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the structural integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates are paramount. For drug candidates incorporating the piperazine scaffold, a common functionalization involves the addition of a methoxyethyl group to one of the nitrogen atoms, conferring desirable pharmacokinetic properties. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for the routine characterization and quality control of these derivatives. This guide provides an in-depth comparison of the IR spectral features of 1-(2-methoxyethyl)piperazine and its common alternatives, grounded in the fundamental principles of molecular vibrations.

The Vibrational Signature: Key Functional Group Analysis

The infrared spectrum of a 1-(2-methoxyethyl)piperazine derivative is a composite of the vibrational modes of its constituent parts: the tertiary amine within the piperazine ring, the aliphatic ether of the methoxyethyl substituent, and the hydrocarbon backbone. Understanding the characteristic absorption frequencies of these groups is essential for accurate spectral interpretation.

The Methoxyethyl Group: A Tale of Two Vibrations

The defining feature of the methoxyethyl substituent is the ether linkage (C-O-C). Aliphatic ethers are characterized by a strong, often the most intense, absorption band in the fingerprint region of the spectrum, arising from the asymmetric C-O-C stretching vibration. For saturated aliphatic ethers, this peak is typically observed in the 1140-1070 cm⁻¹ range.[1] A weaker, symmetric stretching vibration may also be present at a lower frequency.

The Piperazine Ring: A Tertiary Amine Core

As 1-(2-methoxyethyl)piperazine is a di-substituted piperazine with both nitrogen atoms being tertiary, its IR spectrum is notably absent of N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. The key vibrational mode associated with the tertiary amine functionality is the C-N stretching vibration. For aliphatic amines, these absorptions are of medium to weak intensity and appear in the 1250-1020 cm⁻¹ region.[2] It is important to note that these bands can sometimes overlap with other vibrations in the fingerprint region, requiring careful analysis.

Comparative Spectral Analysis

To illustrate the utility of IR spectroscopy in distinguishing between similar structures, we will compare the spectral features of 1-(2-methoxyethyl)piperazine with those of common alternative capping agents for the piperazine core: N-methylpiperazine, N-ethylpiperazine, and 4-(2-hydroxyethyl)piperazine.

Functional GroupVibrational Mode1-(2-Methoxyethyl)piperazineN-MethylpiperazineN-Ethylpiperazine4-(2-Hydroxyethyl)piperazineMorpholine
Ether C-O-C Asymmetric Stretch ~1116 cm⁻¹ (Strong) N/AN/AN/A~1114 cm⁻¹ (Strong)
Tertiary Amine C-N Stretch ~1160-1000 cm⁻¹ ~1160-1000 cm⁻¹ ~1160-1000 cm⁻¹ ~1160-1000 cm⁻¹ ~1130-1000 cm⁻¹
Alkyl C-H C-H Stretch ~2940, 2855, 2810 cm⁻¹ ~2935, 2840, 2790 cm⁻¹ ~2935, 2800 cm⁻¹ ~2940, 2820 cm⁻¹ ~2955, 2850 cm⁻¹
Alcohol O-H Stretch (Broad) N/AN/AN/A~3350 cm⁻¹ (Broad) N/A (for N-substituted)
Piperazine Ring Ring Vibrations Fingerprint Region Fingerprint Region Fingerprint Region Fingerprint Region Fingerprint Region

Note: The exact peak positions can vary slightly based on the physical state of the sample and the specific instrument used.

Analysis of the Comparison:

  • The Ether Signature: The most prominent distinguishing feature for 1-(2-methoxyethyl)piperazine is the strong C-O-C stretching band around 1116 cm⁻¹. This peak is absent in the spectra of N-methylpiperazine and N-ethylpiperazine. Morpholine, being a cyclic ether, also displays a strong C-O-C stretch in a similar region, which underscores the importance of considering the entire spectrum for unambiguous identification.

  • The Hydroxyl Indicator: 4-(2-hydroxyethyl)piperazine is readily identified by the presence of a broad O-H stretching band in the high-frequency region (~3350 cm⁻¹). This band is a classic indicator of an alcohol functional group and is absent in the other compounds listed.

  • C-H Stretching Region: All the compared molecules exhibit C-H stretching vibrations in the 3000-2800 cm⁻¹ region, characteristic of sp³ hybridized carbons. Subtle differences in the number and precise location of these peaks can provide additional structural information but are generally less diagnostic than the ether or hydroxyl bands.

  • Fingerprint Region: The region below 1500 cm⁻¹ is complex, containing a multitude of bending and stretching vibrations. While specific assignments can be challenging, the overall pattern in this "fingerprint" region is unique to each molecule and serves as a valuable confirmation of identity when compared to a reference spectrum.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the steps for obtaining an ATR-FTIR spectrum of a liquid sample, such as 1-(2-methoxyethyl)piperazine. Attenuated Total Reflectance (ATR) is a convenient technique for liquid samples, requiring minimal sample preparation.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Acquire a background spectrum. This will measure the absorbance of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically perform the background subtraction.

    • Process the resulting spectrum as needed (e.g., baseline correction).

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Workflow for Spectral Analysis

Figure 1: Experimental workflow for the acquisition and analysis of IR spectra of piperazine derivatives.

Conclusion

Infrared spectroscopy is an indispensable technique in the arsenal of the pharmaceutical scientist for the structural characterization of piperazine derivatives. By focusing on the key vibrational modes of the ether and tertiary amine functional groups, and by comparing the spectrum to those of known alternatives, one can rapidly and confidently verify the identity and assess the purity of methoxyethyl piperazine compounds. The absence of an N-H stretch and the presence of a strong C-O-C stretch are the hallmark spectral features that distinguish 1-(2-methoxyethyl)piperazine from many of its closely related structural analogs.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]

  • NIST Chemistry WebBook. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. IR Spectroscopy Tutorial: Amines. [Link]

  • LibreTexts Chemistry. 24.10: Spectroscopy of Amines. [Link]

Sources

A Comparative Guide to the Melting Point Validation of Novel Compounds: A Case Study of 1,4-Bis(2-methoxyethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate characterization of a novel chemical entity is a cornerstone of scientific rigor and regulatory compliance. Among the fundamental physical properties, the melting point stands as a critical sentinel for purity and identity. This guide provides an in-depth, comparative analysis of two primary methodologies for melting point validation—the traditional capillary melting point apparatus and the more advanced Differential Scanning Calorimetry (DSC). We will use the uncharacterized compound, 1,4-bis(2-methoxyethyl)piperazine dihydrochloride, as a practical case study to illustrate these techniques.

As no literature data for the melting point of this specific compound is publicly available, we will first establish a theoretical melting point using computational prediction. This predicted value will serve as our target for experimental validation, mirroring a real-world scenario in a research and development setting.

The Challenge of an Uncharacterized Compound

When confronted with a novel substance like 1,4-bis(2-methoxyethyl)piperazine dihydrochloride, the initial challenge is the absence of a reference melting point. This necessitates a robust and reliable methodology to determine this property for the first time. The choice of technique can significantly impact the accuracy, precision, and the amount of information gleaned from the analysis.

Predicted Melting Point: Based on computational predictive models that analyze the molecule's structural features, the estimated melting point of 1,4-bis(2-methoxyethyl)piperazine dihydrochloride is 185 - 192 °C . It is important to note that this is a theoretical value and requires experimental verification.[1]

Method 1: The Capillary Melting Point Apparatus - A Time-Honored Technique

The capillary melting point apparatus is a staple in many organic chemistry laboratories, valued for its simplicity and cost-effectiveness. The principle involves heating a small sample packed into a capillary tube and visually observing the temperature range over which the substance melts.

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation:

    • Ensure the 1,4-bis(2-methoxyethyl)piperazine dihydrochloride sample is thoroughly dried to remove any residual solvent, which could act as an impurity and depress the melting point.

    • Finely grind the crystalline sample into a powder to ensure uniform packing and heat transfer.

    • Tap the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.

  • Apparatus Setup and Measurement:

    • Place the packed capillary tube into the heating block of the apparatus.

    • Begin heating at a rapid rate (e.g., 10-15 °C per minute) to approach the predicted melting point of ~185 °C.

    • Approximately 20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow ramp rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Record the temperature at which the last solid crystal disappears (the completion of melting).

    • The recorded values represent the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

Causality and Trustworthiness in the Capillary Method

The rationale behind a slow heating rate near the melting point is to allow sufficient time for heat to transfer from the heating block to the sample. A rapid heating rate can lead to an artificially high and broad melting range, as the thermometer reading will outpace the actual temperature of the sample. The visual observation, while subjective, provides a direct assessment of the physical transition from solid to liquid. To ensure the trustworthiness of the results, it is imperative to perform the measurement in triplicate with fresh samples for each run.

Method 2: Differential Scanning Calorimetry (DSC) - The Gold Standard

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference material as a function of temperature.[2] It provides a more quantitative and objective measure of the melting point and can also reveal other thermal events, such as polymorphic transitions or decomposition.

Experimental Protocol: DSC Analysis
  • Sample Preparation:

    • Accurately weigh 2-5 mg of 1,4-bis(2-methoxyethyl)piperazine dihydrochloride into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.

    • Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup and Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 100 °C).

    • Program the instrument to heat the sample at a constant rate (e.g., 10 °C per minute) through the expected melting range.

    • The instrument will record the differential heat flow between the sample and the reference.

    • The melting process will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The peak temperature and the area under the peak (enthalpy of fusion) provide additional valuable information.

Causality and Trustworthiness in DSC

The endothermic peak observed in DSC represents the energy required to break the crystal lattice of the solid sample, which is the heat of fusion.[3] The onset of this peak provides a precise and reproducible measure of the melting point. The automated nature of DSC removes the subjectivity of visual observation. The instrument is calibrated with certified reference standards (e.g., indium) to ensure temperature accuracy. The shape and size of the melting peak can also provide insights into the sample's purity; impurities tend to broaden the peak and lower the onset temperature.

Comparative Analysis: Capillary Method vs. DSC

FeatureCapillary Melting Point ApparatusDifferential Scanning Calorimetry (DSC)
Principle Visual observation of phase transitionMeasurement of heat flow difference
Objectivity Subjective (relies on user observation)Objective (instrumental detection)
Precision LowerHigher
Information Provided Melting point rangeMelting point (onset), peak temperature, enthalpy of fusion, other thermal events
Sample Size ~1-2 mg~2-5 mg
Throughput Lower (typically one sample at a time)Higher (autosamplers available)
Cost LowerHigher
Regulatory Acceptance Accepted for basic identificationPreferred for detailed characterization and quality control

Visualizing the Workflows

Capillary Melting Point Workflow

prep Sample Preparation (Dry, Grind, Pack) setup Apparatus Setup (Insert Capillary) prep->setup heat_fast Rapid Heating (~10-15 °C/min) setup->heat_fast heat_slow Slow Heating (1-2 °C/min near MP) heat_fast->heat_slow ~20°C below predicted MP observe Visual Observation (Onset and Completion) heat_slow->observe record Record Melting Range observe->record

A simplified workflow for determining melting point using a capillary apparatus.

Differential Scanning Calorimetry (DSC) Workflow

prep Sample Preparation (Weigh, Seal in Pan) setup Instrument Setup (Load Sample & Reference) prep->setup equilibrate Equilibration (e.g., 100 °C) setup->equilibrate heat Controlled Heating (e.g., 10 °C/min) equilibrate->heat analyze Data Analysis (Thermogram Peak) heat->analyze report Report Onset, Peak, Enthalpy analyze->report

A streamlined workflow for melting point analysis using DSC.

Conclusion and Recommendation

For the initial characterization and melting point validation of a novel compound like 1,4-bis(2-methoxyethyl)piperazine dihydrochloride, both the capillary method and DSC are valuable tools. The capillary method provides a rapid and cost-effective preliminary assessment. However, for definitive characterization, purity assessment, and data intended for regulatory submission, Differential Scanning Calorimetry is the superior technique . Its objectivity, precision, and the wealth of quantitative data it provides make it an indispensable tool in modern drug development and materials science.

By employing these methodologies, researchers can confidently establish the melting point of a new chemical entity, a critical step in its journey from discovery to application. The experimental data obtained would then serve to validate or refine the computationally predicted value, contributing to a more complete and accurate physicochemical profile of the compound.

References

  • Preiss, J., et al. (2018). Predicting Melting Points of Organic Molecules. St Andrews Research Repository. [Link]

  • Zhang, Y. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(14), 144502. [Link]

  • Guillaume2126. (n.d.). Melting-point-predictor. GitHub. [Link]

  • Revvity Signals Software. (n.d.). ChemDraw. [Link]

  • De-valois, K., et al. (2018). Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences, 107(1), 5-15. [Link]

  • Organic Chemistry: How to…. (2022, July 30). Predicting boiling and melting points. [Link]

  • Li, Y., & Maginn, E. J. (2020). Toward Fully in Silico Melting Point Prediction Using Molecular Simulations. Journal of Chemical Theory and Computation, 16(9), 5949-5958. [Link]

  • Parkin, A., et al. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(2), 219-227. [Link]

  • Shree Ganesh Chemicals. (n.d.). What Is Piperazine derivatives?? Guide By shree ganesh chemicals. Slideshare. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Piperazine: Synthesis and Core Properties. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • Harper, T. (2024, January 3). Melting Point | Organic Chemistry Lab Techniques. YouTube. [Link]

  • PubChemLite. (n.d.). 1,4-bis(2-methoxyethyl)piperazine dihydrochloride (C10H22N2O2). [Link]

  • NIST. (n.d.). 1,4-Bis(2-hydroxyethyl)piperazine. NIST WebBook. [Link]

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of C10H24Cl2N2O2

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and synthetic chemistry, the precise characterization of a novel compound is paramount. Elemental analysis serves as a fundamental checkpoint, validating the empirical formula of a synthesized molecule and providing a quantitative measure of its purity. For a compound with the molecular formula C10H24Cl2N2O2, this analysis confirms the exact ratio of carbon, hydrogen, chlorine, nitrogen, and oxygen.

This guide provides a comparative overview of the analytical techniques employed for the elemental analysis of C10H24Cl2N2O2, offering insights into experimental design, data interpretation, and best practices for ensuring data integrity.

Theoretical Elemental Composition

The first step in any elemental analysis workflow is to calculate the theoretical or expected mass percentages of each element based on the molecular formula. This theoretical data serves as the benchmark against which all experimental results are compared.

Molecular Formula: C₁₀H₂₄Cl₂N₂O₂ Molar Mass: 275.22 g/mol

ElementSymbolAtomic Mass ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01110120.1143.64%
HydrogenH1.0082424.1928.79%
ChlorineCl35.453270.90625.76%
NitrogenN14.007228.01410.18%
OxygenO15.999231.99811.63%
Total 275.22 100.00%

A Comparative Guide to Analytical Methodologies

No single instrument can determine the percentage of all elements in C10H24Cl2N2O2 simultaneously with the highest accuracy. A multi-technique approach is standard practice. The choice of method is dictated by the element , required precision, and available instrumentation. Elemental analysis is a cornerstone of modern science, providing critical insights into the composition of materials across various industries.[1]

TechniqueTarget ElementsPrincipleAdvantagesDisadvantages
Combustion Analysis (CHN/S Analyzer) C, H, NThe sample is combusted at high temperature in an oxygen-rich environment, converting elements into simple gases (CO₂, H₂O, N₂).[2] These gases are separated and quantified using thermal conductivity detection.[3]Fast, highly accurate (±0.3% for pure samples), well-established, and requires small sample size (milligrams).[2][3]Does not directly measure oxygen; Halogens require special scrubbers or reagents in the combustion tube to prevent interference.[4]
Schöniger Oxygen Flask Combustion ClThe organic sample is combusted in a sealed flask filled with oxygen. The resulting chloride ions are absorbed into a solution and then quantified, typically by potentiometric titration with silver nitrate.[5][6]High accuracy for halogens, relatively low-cost setup.Can be manual and time-consuming compared to automated methods; requires careful handling of the combustion flask.
Direct Oxygen Analysis (Pyrolysis) OThe sample is pyrolyzed in an inert gas stream. The pyrolysis products pass over heated carbon, converting all oxygen-containing compounds to carbon monoxide (CO). The CO is then oxidized to CO₂ and measured.[7][8]Provides a direct measurement of oxygen, avoiding the cumulative errors of "by difference" calculation.[9][10]Requires a dedicated instrument or conversion of a CHN analyzer; certain elements like fluorine, phosphorus, and some metals can form refractory oxides, leading to low recoveries.[7]
Ion Chromatography (IC) ClAfter sample decomposition (e.g., via oxygen flask combustion), the resulting solution containing chloride ions is injected into an ion chromatograph for separation and quantification.High sensitivity and specificity; can simultaneously analyze multiple anions if present.Higher initial instrument cost; requires sample preparation to convert covalently bonded chlorine into ionic chloride.

Validated Experimental Workflow

To ensure the highest degree of confidence in the final data, a validated workflow employing complementary techniques is essential. The following protocol represents a robust approach to the complete elemental analysis of C10H24Cl2N2O2.

G cluster_prep Sample Preparation cluster_chn CHN Analysis cluster_cl Chlorine Analysis cluster_o Oxygen Analysis cluster_data Data Analysis & Reporting Sample Homogeneous Sample of C10H24Cl2N2O2 Weigh1 Weigh 1-3 mg (CHN Analysis) Sample->Weigh1 Weigh2 Weigh 3-5 mg (Cl Analysis) Sample->Weigh2 Weigh3 Weigh 1-3 mg (O Analysis) Sample->Weigh3 CHN_Analyzer Combustion Analyzer (~1000°C, O2 atmosphere) Weigh1->CHN_Analyzer OxygenFlask Oxygen Flask Combustion Weigh2->OxygenFlask O_Analyzer Pyrolysis Analyzer (~1120°C, Inert Gas) Weigh3->O_Analyzer Gases Gas Products (CO2, H2O, N2, HCl) CHN_Analyzer->Gases Scrubber Halogen/Sulfur Scrubber Gases->Scrubber GC Gas Chromatography Separation Scrubber->GC TCD Thermal Conductivity Detector (TCD) GC->TCD Data_C % C TCD->Data_C Data_H % H TCD->Data_H Data_N % N TCD->Data_N Absorption Absorption into Solution (Cl⁻ ions) OxygenFlask->Absorption Titration Potentiometric Titration with AgNO3 Absorption->Titration Data_Cl % Cl Titration->Data_Cl CO_Conversion Conversion over Platinized Carbon (O → CO) O_Analyzer->CO_Conversion CO2_Conversion Oxidation (CO → CO2) CO_Conversion->CO2_Conversion IR_Detector Infrared (IR) Detector or Coulometer CO2_Conversion->IR_Detector Data_O % O IR_Detector->Data_O Report Final Report: Compare Experimental vs. Theoretical (Tolerance ±0.4%) Data_C->Report Data_H->Report Data_N->Report Data_Cl->Report Data_O->Report

Sources

A Comparative Guide to the Crystal Structure of Piperazine Dihydrochloride Salts for Pharmaceutical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the crystal structure of piperazine dihydrochloride, a common salt form of the versatile piperazine molecule. Aimed at researchers, scientists, and drug development professionals, this document delves into the crystallographic details of piperazine dihydrochloride monohydrate, offers a comparative perspective with other piperazine salts, and provides actionable experimental protocols for its synthesis and crystallization. Understanding the solid-state structure of active pharmaceutical ingredients (APIs) and their salts is paramount in drug development for controlling properties such as solubility, stability, and bioavailability.

The Significance of Piperazine and its Salts in Medicinal Chemistry

Piperazine, a simple six-membered heterocyclic amine, is a crucial scaffold in a vast array of pharmaceuticals. Its derivatives have found applications as anthelmintics, antihistamines, anti-anginals, and antipsychotics. The basic nature of the two nitrogen atoms in the piperazine ring allows for the formation of various salts, with the dihydrochloride salt being one of the most common due to its ease of formation and stability. The crystalline form of these salts dictates their physicochemical properties, making crystallographic studies an essential component of pharmaceutical development. While piperazine can form both mono- and dihydrochloride salts, this guide will focus on the more prevalent dihydrochloride form.

Crystal Structure Analysis: Piperazine Dihydrochloride Monohydrate

A definitive understanding of the three-dimensional arrangement of atoms in a crystal lattice is achieved through single-crystal X-ray diffraction. To date, the most thoroughly characterized crystal structure for piperazine dihydrochloride is its monohydrate form (C₄H₁₂N₂²⁺·2Cl⁻·H₂O). A redetermination of this structure has provided accurate atomic coordinates and bond parameters[1][2].

The piperazinium dication in the monohydrate crystal adopts a classic chair conformation, which is the most stable conformation for six-membered rings. A key feature of this crystal structure is the extensive network of hydrogen bonds. The protonated nitrogen atoms of the piperazinium ring act as hydrogen bond donors, forming strong N-H···Cl interactions with the chloride ions. These interactions create chains of piperazinium dications linked by chloride ions[1][2].

The water molecule plays a crucial role in stabilizing the crystal lattice. It is situated on a twofold axis and participates in O-H···Cl hydrogen bonds, effectively bridging the piperazinium-chloride chains[1][2]. This intricate hydrogen-bonding network is fundamental to the stability and physical properties of the crystalline solid.

Comparative Analysis with Other Piperazine Salts

To provide a broader context, it is insightful to compare the crystal structure of piperazine dihydrochloride monohydrate with other piperazine salts. The choice of the counter-ion can significantly influence the resulting crystal packing and hydrogen bonding motifs.

SaltStoichiometryCrystal SystemSpace GroupKey Hydrogen Bonding InteractionsReference
Piperazine Dihydrochloride Monohydrate1:2:1MonoclinicC2/cN-H···Cl, O-H···Cl[1][2]
1-Benzylpiperazine Dihydrochloride1:2---[3]

Data for 1-Benzylpiperazine Dihydrochloride is mentioned in the literature, but detailed crystallographic information was not found in the provided search results.

The comparison with substituted piperazine salts reveals further diversity in crystal packing. For instance, the introduction of a bulky substituent like a benzyl group can sterically hinder certain packing arrangements and lead to different hydrogen bonding patterns. While detailed crystallographic data for a direct comparison is not always available, the principle remains that the size, shape, and hydrogen bonding capabilities of both the piperazine derivative and the counter-ion dictate the final crystal structure.

Experimental Protocols

Synthesis and Crystallization of Piperazine Dihydrochloride Monohydrate

The synthesis of piperazine dihydrochloride is a straightforward acid-base reaction. The subsequent crystallization is critical for obtaining high-quality single crystals suitable for X-ray diffraction.

Causality Behind Experimental Choices:

  • Solvent System: An ethanolic solution is often used for the reaction. The addition of aqueous HCl provides the chloride ions and the water necessary for the formation of the monohydrate. Slow evaporation is a common and effective technique for growing high-quality crystals as it allows for the gradual self-assembly of the molecules into a well-ordered lattice.

  • Stoichiometry: A slight excess of hydrochloric acid is used to ensure complete protonation of both nitrogen atoms in the piperazine ring, driving the equilibrium towards the formation of the dihydrochloride salt.[1]

  • Temperature: The reaction is typically carried out at room temperature. Slow evaporation at ambient temperature is preferred over rapid cooling to promote the growth of larger, more perfect crystals.

Step-by-Step Protocol:

  • Dissolve 1.0 g of piperazine in 10 mL of ethanol in a beaker.

  • In a separate container, prepare a solution of 2.5 molar equivalents of hydrochloric acid (e.g., by diluting concentrated HCl with water).

  • Slowly add the hydrochloric acid solution to the piperazine solution while stirring at room temperature.

  • Cover the beaker with a watch glass or parafilm with a few small perforations to allow for slow evaporation.

  • Leave the solution undisturbed in a vibration-free environment at room temperature.

  • Colorless, plate-like crystals of piperazine dihydrochloride monohydrate should form within a few days to a week.[1]

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_characterization Characterization Piperazine Piperazine in Ethanol Reaction Acid-Base Reaction (Room Temperature) Piperazine->Reaction HCl Aqueous HCl (2.5 eq) HCl->Reaction Piperazine_HCl_Solution Piperazine Dihydrochloride Solution Reaction->Piperazine_HCl_Solution Slow_Evaporation Slow Evaporation (Ambient Temperature) Piperazine_HCl_Solution->Slow_Evaporation Crystals Piperazine Dihydrochloride Monohydrate Crystals Slow_Evaporation->Crystals XRD Single-Crystal X-ray Diffraction Crystals->XRD

Caption: Experimental workflow for the synthesis and crystallization of piperazine dihydrochloride monohydrate.

Logical Relationships in Crystal Packing

The formation of a stable crystal lattice is governed by a delicate balance of intermolecular forces. In the case of piperazine dihydrochloride monohydrate, a hierarchical assembly can be envisioned.

G Piperazinium Piperazinium Dication (Chair Conformation) Primary_Interaction Strong N-H...Cl Hydrogen Bonds Piperazinium->Primary_Interaction Donates H+ Chloride Chloride Anion Chloride->Primary_Interaction Accepts H+ Secondary_Interaction O-H...Cl Hydrogen Bonds Chloride->Secondary_Interaction Accepts H+ Water Water Molecule Water->Secondary_Interaction Donates H+ Chains Piperazinium-Chloride Chains Primary_Interaction->Chains Crystal_Lattice 3D Crystal Lattice Secondary_Interaction->Crystal_Lattice Links Chains Chains->Crystal_Lattice

Caption: Logical relationship of intermolecular interactions leading to the crystal structure of piperazine dihydrochloride monohydrate.

Conclusion

The crystal structure of piperazine dihydrochloride monohydrate is a well-defined system characterized by a robust network of hydrogen bonds. This guide has provided a detailed overview of its crystallographic features, a comparison with other piperazine salts, and a practical protocol for its preparation. For researchers in drug development, a thorough understanding of the solid-state chemistry of such fundamental pharmaceutical salts is indispensable for the rational design of drug products with optimal performance characteristics. Further research into the anhydrous form and other polymorphs of piperazine dihydrochloride could provide even greater insight into the solid-state landscape of this important pharmaceutical building block.

References

  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl} - IUCr Journals. (n.d.). Retrieved February 15, 2024, from [Link]

  • Dehghanpour, S., Mahmoudkhani, A. H., & Langer, V. (2001). Redetermination of piperazine dihydrochloride monohydrate. Acta Crystallographica Section E: Structure Reports Online, 57(7), o610-o611. [Link]

  • Cymerman Craig, J., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 11. [Link]

  • PubChem. (n.d.). Piperazine dihydrochloride. Retrieved February 15, 2024, from [Link]

  • Dehghanpour, S., Mahmoudkhani, A. H., & Langer, V. (2001). Redetermination of piperazine dihydrochloride monohydrate. ResearchGate. [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved February 15, 2024, from [Link]

  • NIST. (n.d.). Piperazine dihydrochloride. In NIST Chemistry WebBook. Retrieved February 15, 2024, from [Link]

  • Google Patents. (n.d.). Process for the preparation of piperazine compounds and hydrochloride salts thereof.

Sources

Safety Operating Guide

Navigating the Disposal of 1,4-bis(2-methoxyethyl)piperazine Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of 1,4-bis(2-methoxyethyl)piperazine dihydrochloride, ensuring the protection of personnel and compliance with regulatory standards. While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, this guide synthesizes data from structurally similar piperazine derivatives and established regulatory protocols to offer a comprehensive disposal strategy.

The foundational principle of chemical disposal is caution and adherence to institutional and national guidelines. The procedures outlined below are based on best practices and regulations from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Part 1: Pre-Disposal Hazard Assessment

Before initiating any disposal protocol, a thorough hazard assessment is paramount. While specific toxicological data for 1,4-bis(2-methoxyethyl)piperazine dihydrochloride may be limited, the hazards can be inferred from related piperazine compounds.

Inferred Hazard Profile:

Hazard CategoryInferred RiskRationale & Recommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.[1]Piperazine derivatives can be harmful if ingested. Do not eat, drink, or smoke in areas where the chemical is handled.[2][3]
Skin Corrosion/Irritation Causes skin irritation.[1]Piperazine compounds are known skin irritants and can cause burns.[4][5] Avoid all personal contact.[6]
Eye Damage/Irritation Causes serious eye irritation/damage.[1][7]The corrosive nature of similar compounds necessitates robust eye protection.[8]
Respiratory Irritation May cause respiratory irritation.[1]Dusts or aerosols can irritate the respiratory tract.[4] Handle in a well-ventilated area or chemical fume hood.[6][7]
Sensitization May cause an allergic skin or respiratory reaction.[3][5]Piperazines are known sensitizers.[5]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Based on the hazard assessment, the following PPE is mandatory when handling 1,4-bis(2-methoxyethyl)piperazine dihydrochloride for disposal.

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[9]

  • Eye/Face Protection : Use chemical safety goggles or a face shield.[5]

  • Skin and Body Protection : A lab coat is required. For larger quantities or potential for splashing, an impervious apron or full-body suit should be considered.[4][6]

  • Respiratory Protection : If handling the solid outside of a chemical fume hood or if dust generation is likely, use an approved/certified respirator.[4][5]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal process, from the laboratory bench to the final waste collection point.

Step 1: Waste Segregation and Containerization
  • Designate a Waste Container : Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and be in good condition with a securely sealing lid.[6][10]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "1,4-bis(2-methoxyethyl)piperazine dihydrochloride," and any associated hazard warnings (e.g., "Irritant," "Toxic").[10] Your institution's Environmental Health and Safety (EHS) office will provide specific labeling requirements.

  • Avoid Mixing Wastes : Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible materials can lead to dangerous chemical reactions.[10] Specifically, keep away from strong oxidizing agents, acids, and bases.[6][7]

Step 2: Managing Unused or Surplus Material

For pure, unused 1,4-bis(2-methoxyethyl)piperazine dihydrochloride:

  • Original Container : If possible, leave the chemical in its original container.

  • Label as Waste : Clearly mark the container as "Waste" or "For Disposal."

  • Segregation : Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[11]

Step 3: Handling Contaminated Materials
  • Solid Waste : Any materials contaminated with 1,4-bis(2-methoxyethyl)piperazine dihydrochloride (e.g., weigh boats, gloves, paper towels) should be placed in the designated solid hazardous waste container.

  • Liquid Waste : If the compound is in solution, it must be collected in a designated liquid hazardous waste container. Do not dispose of it down the drain.[7]

  • Rinsate : When decontaminating glassware, the initial rinsate should be collected as hazardous waste.

Step 4: Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[12]

  • Don PPE : Wear the appropriate PPE as outlined in Part 2 before attempting to clean the spill.

  • Containment : For a solid spill, carefully sweep or scoop the material to avoid generating dust.[6]

  • Collection : Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.[6]

  • Decontamination : Clean the spill area thoroughly.

  • Reporting : Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Part 4: Final Disposal and Regulatory Compliance

The ultimate disposal of chemical waste is a highly regulated process.

  • Consult EHS : Your institution's Environmental Health and Safety (EHS) office is the definitive authority on chemical waste disposal procedures.[12] They will provide specific guidance and arrange for the collection of your hazardous waste.

  • Waste Manifest : All hazardous waste must be tracked from the point of generation to its final disposal facility.[13] Your EHS office will manage this documentation.

  • Adherence to Regulations : All disposal activities must comply with local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[11][13] Academic laboratories may operate under the alternative requirements of Subpart K, which provides specific guidelines for managing hazardous waste in a research setting.[11][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1,4-bis(2-methoxyethyl)piperazine dihydrochloride.

G cluster_prep Preparation & Assessment cluster_waste_type Identify Waste Type cluster_pathways Segregation & Collection cluster_final Final Disposal start Start: Disposal of 1,4-bis(2-methoxyethyl)piperazine dihydrochloride assess Perform Hazard Assessment (Consult SDS/EHS) start->assess ppe Don Appropriate PPE: - Gloves - Goggles/Face Shield - Lab Coat assess->ppe waste_type What is the form of the waste? ppe->waste_type unused Unused/Surplus Solid waste_type->unused Unused Solid contaminated_solid Contaminated Solid Waste (Gloves, Paper Towels) waste_type->contaminated_solid Contaminated Solid contaminated_liquid Contaminated Liquid Waste (Solutions, Rinsate) waste_type->contaminated_liquid Contaminated Liquid spill Accidental Spill waste_type->spill Spill collect_solid Place in Labeled SOLID Hazardous Waste Container unused->collect_solid contaminated_solid->collect_solid collect_liquid Place in Labeled LIQUID Hazardous Waste Container contaminated_liquid->collect_liquid spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain & Collect 3. Decontaminate spill->spill_protocol storage Store container in Satellite Accumulation Area collect_solid->storage collect_liquid->storage spill_protocol->collect_solid ehs_contact Contact EHS for Waste Pickup storage->ehs_contact end End: Waste Transferred to EHS for Final Disposal ehs_contact->end

Caption: Disposal workflow for 1,4-bis(2-methoxyethyl)piperazine dihydrochloride.

By adhering to this structured and cautious approach, researchers, scientists, and drug development professionals can ensure that the disposal of 1,4-bis(2-methoxyethyl)piperazine dihydrochloride is conducted safely, responsibly, and in full compliance with all regulatory requirements.

References

  • Benchchem. Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting.
  • Needle.Tube. Managing and Disposing of Hazardous Chemicals in Hospital Laboratories: OSHA Guidelines in the United States.
  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Santa Cruz Biotechnology. Piperazine Safety Data Sheet.
  • Sigma-Aldrich. Safety Data Sheet.
  • CDMS. OSHA Hazardous Waste Disposal Guidelines.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Clean Management Environmental Group, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Spectrum Chemical. Material Safety Data Sheet - Piperazine Dihydrochloride.
  • European Directorate for the Quality of Medicines & HealthCare. Piperazine Safety Data Sheet.
  • TCI Chemicals. Safety Data Sheet - Piperazine.
  • G.J. Chemical Company, Inc. Safety Data Sheet - N-Aminoethylpiperazine.
  • Sigma-Aldrich. Safety Data Sheet - 1-(3-Chlorophenyl)piperazine hydrochloride.
  • Fisher Scientific. Safety Data Sheet - 1-(2-Methoxyethyl)piperazine.
  • Thermo Fisher Scientific. Safety Data Sheet - 1,4-Bis(2-hydroxyethyl)piperazine.
  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%.

Sources

Personal protective equipment for handling 1,4-bis(2-methoxyethyl)piperazine dihydrochloride

[1]

Executive Hazard Analysis

Compound Identity: 1,4-bis(2-methoxyethyl)piperazine dihydrochloride Chemical Class: Piperazine derivative / Hydrochloride salt Physical State: Crystalline Solid (Hygroscopic)[1]

As a Senior Application Scientist, I must emphasize that the safety profile of this compound is dictated by two distinct chemical moieties: the piperazine core and the dihydrochloride counterions .

  • Sensitization Risk (The Piperazine Core): Piperazine derivatives are potent respiratory and dermal sensitizers.[1] Repeated exposure to trace amounts can lead to hyper-responsiveness (asthma-like symptoms).[1] Zero-inhalation is the operational standard.[1]

  • Acidity & Corrosivity (The Dihydrochloride): Upon contact with mucosal membranes or moisture, the salt hydrolyzes to release hydrochloric acid equivalents.[1] This creates an immediate irritation or corrosive risk to eyes and respiratory tracts.[1][2]

Hierarchy of Controls & PPE Matrix

Do not rely solely on PPE.[1] Engineering controls are the primary defense.[1]

Engineering Controls (Mandatory)[1][3][4]
  • Primary Containment: All weighing and manipulation of the solid must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Static Control: Use an ionizing bar or antistatic gun during weighing.[1] Piperazine salts are often static-prone, increasing the risk of particulate dispersion.[1]

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil / Inner: 4 mil)Breakthrough Logic: Nitrile provides excellent resistance to the solid salt.[1] Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Mechanism: Safety glasses are insufficient due to the fine particulate nature of the salt.[1] Goggles seal the ocular environment from acidic dust entry.[1]
Respiratory N95 or P100 Respirator (If hood work is impossible)Filtration: If work must occur outside a hood (strongly discouraged), a tight-fitting respirator is required to prevent sensitization.[1]
Body Lab Coat (Buttoned, High-Neck) + Tyvek SleevesCoverage: Protects wrists (the gap between glove and coat) from dust accumulation, which can cause contact dermatitis.[1]
PPE Selection Logic (Visualization)

PPE_SelectionStartStart: Assess TaskStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution (Aqueous/Organic)State->LiquidHoodIs Fume Hood Available?Solid->HoodSolventSolvent Type?Liquid->SolventStandard_PPEStd. PPE:Nitrile Gloves + Goggles+ Lab CoatHood->Standard_PPEYesResp_ReqCRITICAL:Add N95/P100 RespiratorHood->Resp_ReqNoAqAqueous/BufferSolvent->AqOrgOrganic (DCM/MeOH)Solvent->OrgAq->Standard_PPELaminateUpgrade to:Laminate/Barrier GlovesOrg->Laminate

Figure 1: Decision logic for selecting appropriate PPE based on physical state and engineering control availability.[1]

Operational Protocol: Safe Handling

A. Weighing & Transfer[1]
  • Pre-Check: Verify fume hood flow (face velocity > 100 fpm).

  • Setup: Place a damp paper towel (chemically compatible) near the balance.[1] This acts as a "particulate trap" for any stray grains during transfer.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the bulk container.[1]

  • Decontamination: Immediately wipe the balance area with a wet tissue after weighing.[1] The salt is water-soluble; water is the best decontamination solvent.[1]

B. Solubilization (Exotherm Management)[1]
  • Solvent Choice: Water, PBS, or Methanol.[1]

  • Thermodynamics: Dissolving dihydrochloride salts can be mildly exothermic.[1]

  • Procedure:

    • Add the solvent to the vessel first (if possible), or add the powder slowly to the solvent.[1]

    • Do not add a small volume of solvent to a large mass of powder ("mudding"), as this creates a concentrated acidic paste that is difficult to manage.[1]

Emergency Response & Disposal

Spill Response Plan[3]
  • Minor Spill (< 5g):

    • Cover with wet paper towels to prevent dust aerosolization.[1]

    • Wipe up and place in a sealed bag.

    • Clean area with weak base (1% Sodium Bicarbonate) to neutralize residual acidity.[1]

  • Major Spill (> 5g): Evacuate area. Allow dust to settle.[1] Contact EHS.

Disposal Workflow (Environmental Compliance)

Crucial Warning: Do not mix piperazine salts with bleach (Sodium Hypochlorite).[1] This can generate chloramines, which are toxic and volatile.[1]

Disposal_WorkflowWasteChemical WasteCheck_pHCheck pHWaste->Check_pHAcidicAcidic (pH < 4)Check_pH->AcidicNeutralNeutral (pH 6-8)Check_pH->NeutralNeutralizeNeutralize withDilute NaHCO3Acidic->NeutralizeTagTag as:'Non-Halogenated Organic'(Trace Amine)Neutral->TagNeutralize->Check_pHPickupEHS Pickup / IncinerationTag->Pickup

Figure 2: Step-by-step logic for preparing piperazine dihydrochloride waste for disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13598995, 1,4-bis(2-methoxyethyl)piperazine dihydrochloride.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[1] Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.